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  • Product: 2,2'-((3-Methylphenyl)imino)bisethyl diacetate
  • CAS: 21615-36-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the compound 2,2'-((3-Methylphenyl)imino)bisethyl diacetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the predicted NMR spectra, rooted in fundamental principles of NMR spectroscopy and supported by data from analogous chemical structures. The guide includes predicted chemical shifts, multiplicities, and structural assignments, presented in clear tabular formats. Furthermore, it outlines a robust, self-validating experimental protocol for acquiring high-quality NMR data and provides visual aids, including a detailed molecular structure and a workflow diagram, to enhance understanding. This document serves as an essential reference for the structural elucidation and characterization of this and related N-aryl diethanolamine ester compounds.

Introduction: The Structural Elucidation of a Versatile Pharmaceutical Intermediate

2,2'-((3-Methylphenyl)imino)bisethyl diacetate is a chemical compound with applications as a reagent in organic synthesis and as a pharmaceutical intermediate.[1] Its molecular structure, featuring a 3-methylphenyl group, an imino nitrogen, and two diacetate-functionalized ethyl chains, presents a unique set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous determination of its molecular structure. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative analysis with structurally similar compounds to provide a robust and scientifically-grounded interpretation. This approach offers a valuable predictive tool for researchers working with this compound, enabling them to anticipate spectral features and confirm the identity and purity of their samples.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is crucial for the accurate assignment of NMR signals. The structure of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate with the numbering scheme used throughout this guide is presented below.

Caption: Molecular structure of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-methylphenyl group, the methylene protons of the two ethyl chains, and the methyl protons of the acetate and methylphenyl groups.

Analysis of Predicted ¹H NMR Chemical Shifts and Multiplicities

The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, shifting them upfield (to lower ppm values). The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons, following the n+1 rule, where n is the number of equivalent neighboring protons.

Table 1: Predicted ¹H NMR Data for 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H2', H4', H5', H6'6.5 - 7.2Multiplet4HAromatic protons on the 3-methylphenyl ring will appear in the characteristic aromatic region. The substitution pattern will lead to a complex multiplet.
H2, H84.1 - 4.3Triplet4HThese methylene protons are adjacent to an oxygen atom, causing a downfield shift. They will appear as a triplet due to coupling with the adjacent CH₂ group (H1, H7).
H1, H73.5 - 3.7Triplet4HThese methylene protons are adjacent to the imino nitrogen. They will appear as a triplet due to coupling with the adjacent CH₂ group (H2, H8).
H7'2.3 - 2.4Singlet3HThe methyl protons on the aromatic ring will appear as a singlet in the typical benzylic proton region.
H6, H122.0 - 2.1Singlet6HThe two equivalent methyl groups of the diacetate will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule and their chemical environment. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Analysis of Predicted ¹³C NMR Chemical Shifts

The chemical shifts in ¹³C NMR are also highly dependent on the electronic environment of the carbon atom. Carbons bonded to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher ppm values.

Table 2: Predicted ¹³C NMR Data for 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

Atom NumberPredicted Chemical Shift (δ, ppm)Rationale
C4, C10170 - 172The carbonyl carbons of the acetate groups will appear significantly downfield due to the strong deshielding effect of the double-bonded oxygen.
C1', C3'138 - 148The quaternary aromatic carbons attached to the nitrogen and the methyl group will be in this region.
C2', C4', C5', C6'115 - 130The protonated aromatic carbons will appear in the typical aromatic region.
C2, C860 - 65These methylene carbons are bonded to oxygen, resulting in a downfield shift.
C1, C750 - 55These methylene carbons are bonded to the imino nitrogen.
C7'20 - 22The methyl carbon on the aromatic ring will appear in the typical aliphatic region.
C6, C1220 - 22The methyl carbons of the acetate groups will also be in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reliable NMR data, a standardized and well-controlled experimental procedure is essential. The following protocol is recommended for the acquisition of ¹H and ¹³C NMR spectra of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for acquiring NMR data.

cluster_0 NMR Data Acquisition Workflow A Sample Preparation B Spectrometer Setup (Lock, Tune, Shim) A->B C Acquire ¹H Spectrum B->C D Acquire ¹³C Spectrum B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis & Interpretation E->F

Caption: Workflow for NMR Data Acquisition and Analysis.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal spectral dispersion.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

  • Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Set a spectral width that encompasses the expected range of carbon signals (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

Data Processing
  • Fourier Transform (FT): Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Conclusion and Further Work

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate, along with a comprehensive experimental protocol for data acquisition. The predicted spectral data serves as a valuable reference for researchers in the synthesis and characterization of this compound. For unambiguous structural confirmation, it is recommended to perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon connectivities. These advanced techniques will provide definitive assignments for all signals and confirm the overall molecular structure.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136365, Diethanolamine. Retrieved from [Link].

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate at Room Temperature

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate at ambient room temperature. Designed for researchers, scientists, and prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate at ambient room temperature. Designed for researchers, scientists, and professionals in drug development, this document delves into the intrinsic chemical properties of the molecule, predicts potential degradation pathways, and outlines robust experimental protocols for its stability assessment. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for ensuring the integrity and shelf-life of this compound in research and pharmaceutical applications.

Introduction: Understanding the Molecule

2,2'-((3-Methylphenyl)imino)bisethyl diacetate is a chemical compound with the molecular formula C₁₈H₂₂N₂O₄ and a molecular weight of 330.38 g/mol .[1] It is identified by the CAS Number 21615-36-1.[1] Structurally, it features a central imino nitrogen atom bonded to two ethyl acetate groups and a 3-methylphenyl (m-tolyl) group. This compound serves as a versatile intermediate in organic synthesis and holds potential as a building block in the development of pharmaceutical agents.[1] Given its application in fields requiring high purity and stability, a thorough understanding of its behavior at room temperature is paramount.

Table 1: Physicochemical Properties of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

PropertyValueSource
CAS Number 21615-36-1[1]
Molecular Formula C₁₈H₂₂N₂O₄[1]
Molecular Weight 330.38 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[1]
Functional Groups Ester, Tertiary Amine (Imino), Aromatic RingN/A

Predicted Thermodynamic Stability and Degradation Pathways

At room temperature, the thermodynamic stability of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate is primarily influenced by the reactivity of its ester and imino functional groups. The presence of these groups suggests susceptibility to two primary degradation pathways: hydrolysis and oxidation.

Hydrolytic Degradation

The two ester linkages in the molecule are susceptible to hydrolysis, a reaction in which water molecules cleave the ester bonds.[2][3][4] This reaction can be catalyzed by the presence of acidic or basic conditions.[2][3][4] At neutral pH, the rate of hydrolysis is generally slow but can be accelerated by elevated temperatures and the presence of moisture.

The hydrolysis would proceed in a stepwise manner, initially yielding the mono-deacetylated product and acetic acid, followed by the di-deacetylated product and an additional molecule of acetic acid.

G 2,2'-((3-Methylphenyl)imino)bisethyl diacetate 2,2'-((3-Methylphenyl)imino)bisethyl diacetate Mono-deacetylated intermediate Mono-deacetylated intermediate 2,2'-((3-Methylphenyl)imino)bisethyl diacetate->Mono-deacetylated intermediate + H₂O - Acetic Acid Di-deacetylated product Di-deacetylated product Mono-deacetylated intermediate->Di-deacetylated product + H₂O - Acetic Acid

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

The tertiary amine (imino) nitrogen and the electron-rich aromatic ring are potential sites for oxidation.[5][6][7] Atmospheric oxygen can act as an oxidizing agent, particularly in the presence of light or trace metal impurities. The oxidation of aromatic amines can lead to a complex mixture of colored products, including N-oxides and polymeric materials.[5][8] The methyl group on the phenyl ring could also be susceptible to oxidation under more aggressive conditions, although this is less likely at room temperature.

G 2,2'-((3-Methylphenyl)imino)bisethyl diacetate 2,2'-((3-Methylphenyl)imino)bisethyl diacetate N-oxide derivative N-oxide derivative 2,2'-((3-Methylphenyl)imino)bisethyl diacetate->N-oxide derivative Oxidation Ring oxidation products Ring oxidation products 2,2'-((3-Methylphenyl)imino)bisethyl diacetate->Ring oxidation products Oxidation Polymeric impurities Polymeric impurities 2,2'-((3-Methylphenyl)imino)bisethyl diacetate->Polymeric impurities Oxidative Coupling

Caption: Potential oxidative degradation pathways.

Experimental Assessment of Stability

A comprehensive stability testing program is essential to experimentally verify the predicted degradation pathways and to determine the shelf-life of the compound.[9][10][11] This involves subjecting the compound to controlled environmental conditions and analyzing its purity and the formation of degradation products over time.

Thermal Analysis

Thermal analysis techniques are crucial for assessing the intrinsic thermal stability of a substance.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It can be used to determine the melting point, purity, and evidence of thermal events such as decomposition.[14][15]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from room temperature (e.g., 25°C) to a temperature above its expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition).

G Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Thermal Program Thermal Program Instrument Setup->Thermal Program Data Analysis Data Analysis Thermal Program->Data Analysis

Caption: Workflow for DSC analysis.

TGA measures the change in mass of a sample as a function of temperature.[16][17] It is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.[18][19]

Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from room temperature to an elevated temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset of decomposition and the percentage of mass loss at different temperatures.

G Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Thermal Program Thermal Program Instrument Setup->Thermal Program Data Analysis Data Analysis Thermal Program->Data Analysis

Caption: Workflow for TGA analysis.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the parent compound and its degradation products.[20][21][22][23] A stability-indicating HPLC method is one that can resolve the parent drug from its degradation products.[24]

Protocol for Stability-Indicating HPLC Method Development:

  • Forced Degradation Studies: Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[24][25]

  • Column and Mobile Phase Selection: Screen different reversed-phase HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers) to achieve optimal separation.

  • Method Optimization: Fine-tune the mobile phase gradient, flow rate, column temperature, and detector wavelength to ensure adequate resolution between the parent peak and all degradation peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[26]

Table 2: Summary of Analytical Techniques for Stability Assessment

TechniquePurposeKey Information Obtained
DSC Assess thermal stability and purityMelting point, heat of fusion, decomposition temperature
TGA Determine thermal decomposition profileOnset of decomposition, mass loss at different temperatures
HPLC Quantify purity and degradation productsPurity of the compound, concentration of known and unknown impurities

Data Interpretation and Stability Prediction

The data obtained from the experimental studies will provide a comprehensive picture of the thermodynamic stability of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate at room temperature.

  • DSC and TGA data will reveal the intrinsic thermal stability of the molecule. A high decomposition temperature suggests good thermal stability.

  • HPLC analysis of samples stored at room temperature over time will indicate the rate of degradation under normal storage conditions. The identification of degradation products by techniques such as LC-MS will confirm the predicted degradation pathways.

Based on the chemical structure, the ester and imino functionalities are the most likely points of degradation. Therefore, proper storage in a cool, dry, and dark environment, away from acidic or basic contaminants, is recommended to minimize degradation and ensure the long-term stability of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate.

Conclusion

References

  • European Chemicals Agency (ECHA). Substance Information. Available from: [Link]

  • LCGC International. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. 2023. Available from: [Link]

  • Wikipedia. Thermogravimetric analysis. Available from: [Link]

  • National Center for Biotechnology Information. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. Available from: [Link]

  • ACS Publications. Rapid Degradation of Cellulose Diacetate by Marine Microbes. Environmental Science & Technology Letters. 2021. Available from: [Link]

  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters. 2022. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. 2025. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDIES OF (E)-2-{[(2-AMINOPYRIDIN-3-YL) IMINO]-METHYL}-4,6-DI-TERT-BUTYLPHENOL. 2026. Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • Lab Manager. Stability Testing of Pharmaceuticals: Procedures and Best Practices. 2025. Available from: [Link]

  • ResearchGate. Enhanced thermal stability of biobased crosslinked poly (isobornylacrylate-co-2-ethylhexylacrylate) copolymers. Available from: [Link]

  • Kinam Park. Rapid Degradation of Cellulose Diacetate by Marine Microbes. 2021. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Stability Testing of Pharmaceutical Products. 2012. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. PMC. Available from: [Link]

  • ResolveMass Laboratories Inc. Applications of Differential Scanning Calorimetry (DSC) Analysis. 2026. Available from: [Link]

  • OpenStax. 21.6 Chemistry of Esters. 2023. Available from: [Link]

  • Pharma Focus Asia. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 2025. Available from: [Link]

  • Impactfactor. Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. 2022. Available from: [Link]

  • MDPI. Thermal Stability of Dexamethasone—Evaluation with Regard to Modern Medicinal and Pharmaceutical 3D-Printing Applications. 2025. Available from: [Link]

  • MDPI. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Available from: [Link]

  • ResolveMass Laboratories Inc. Thermogravimetric Analysis (TGA) for Material Characterization. 2026. Available from: [Link]

  • bioRxiv. Distinct microbial communities degrade cellulose diacetate bioplastics in the coastal ocean. Available from: [Link]

  • National Center for Biotechnology Information. Poly[oxy(methyl-1,2-ethanediyl)], alpha,alpha'-(2,2-dimethyl-1,3-propanediyl)bis[omega-hydroxy- | C11H24O4 | CID 44144919. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/44144919
  • Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. 2024. Available from: [Link]

  • GeeksforGeeks. Ester Hydrolysis. 2025. Available from: [Link]

  • RSC Publishing. Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Available from: [Link]

  • Celignis Biomass Laboratory. Thermogravimetric Analysis (TGA) of Biochar. Available from: [Link]

  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. 2025. Available from: [Link]

  • ResearchGate. Degradation profiles of plasticized cellulose diacetate polymer.... Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Available from: [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. 2025. Available from: [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. 2020. Available from: [Link]

  • Sciencemadness.org. OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Available from: [Link]

  • Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Available from: [Link]

  • XRF Scientific. Using Compositional Analysis by Thermogravimetry in Agriculture. 2024. Available from: [Link]

  • ACS Publications. Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. Available from: [Link]

  • Pharma Focus Asia. Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. 2025. Available from: [Link]

  • Quercus. 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. 2024. Available from: [Link]

  • MDPI. Synthesis of Nitroarenes by Oxidation of Aryl Amines. 2022. Available from: [Link]

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Foundational

Preliminary Investigation of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate Reactivity: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide Abstract 2,2'-((3-Methylphenyl)imino)bisethyl diacetate is an N-aryl diethanolamine derivative with potential applications as a versatile reagent and pharmaceutical intermediate.[1] This techn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

2,2'-((3-Methylphenyl)imino)bisethyl diacetate is an N-aryl diethanolamine derivative with potential applications as a versatile reagent and pharmaceutical intermediate.[1] This technical guide provides a comprehensive preliminary investigation into the reactivity of this molecule, structured for researchers, scientists, and drug development professionals. By synthesizing established chemical principles with proven experimental protocols, this document outlines the key reactive sites of the molecule—the ester functionalities and the tertiary amine center. We will explore the causality behind experimental designs for studying hydrolytic stability, transesterification potential, and oxidative reactivity. This guide serves as a foundational framework for unlocking the synthetic potential of this compound and its analogs in modern chemistry and drug discovery programs.

Introduction: Understanding the Core Structure

2,2'-((3-Methylphenyl)imino)bisethyl diacetate, hereafter referred to as MIDA-3M, belongs to the N-aryl diethanolamine diester family. Its structure is characterized by a central tertiary amine nitrogen atom bonded to a 3-methylphenyl (m-tolyl) group and two ethyl acetate side chains. This unique combination of functional groups—two ester moieties and a sterically influenced tertiary amine—suggests a rich and varied reactivity profile.

The diethanolamine (DEA) backbone is a common structural motif in medicinal chemistry, often employed as a building block for active pharmaceutical ingredients (APIs), a buffering agent in formulations, or as a component of prodrugs to enhance solubility or targeting.[2][3][4] The ester groups in MIDA-3M offer handles for chemical modification or for controlled release mechanisms in a biological environment. Therefore, a thorough understanding of MIDA-3M's reactivity is essential for its effective application.

This guide establishes a logical workflow for a preliminary reactivity assessment, providing both the theoretical underpinnings and detailed experimental protocols necessary for a comprehensive investigation.

G cluster_start Phase 1: Foundation cluster_reactivity Phase 2: Reactivity Screening cluster_analysis Phase 3: Analysis & Application synthesis Synthesis & Purification of MIDA-3M characterization Physicochemical Characterization (NMR, IR, MS) synthesis->characterization hydrolysis Hydrolytic Stability (Acidic & Basic) characterization->hydrolysis transesterification Transesterification Potential characterization->transesterification oxidation Amine Center Reactivity (Oxidation) characterization->oxidation analytics Kinetic & Mechanistic Analysis (HPLC, GC, Titration) hydrolysis->analytics transesterification->analytics oxidation->analytics application Evaluation for Potential Applications analytics->application

Figure 1: A logical workflow for the preliminary investigation of MIDA-3M reactivity.

Synthesis and Physicochemical Properties

While MIDA-3M is commercially available, understanding its synthesis provides insight into potential impurities. A plausible synthetic route involves the esterification of N-(3-methylphenyl)diethanolamine with acetyl chloride or acetic anhydride.

Table 1: Physicochemical Properties of MIDA-3M

Property Value Source
CAS Number 21615-36-1 [1]
Molecular Formula C₁₅H₂₁NO₄ []
Molecular Weight 279.33 g/mol []
Appearance Colorless to pale yellow liquid [1]
Density 1.118 g/cm³ []

| IUPAC Name | 2,2'-((3-methylphenyl)imino)bis(ethan-1-yl) diacetate |[] |

Core Reactivity Investigation

The primary reactive sites of MIDA-3M are the two ester carbonyl carbons and the lone pair of electrons on the tertiary nitrogen atom.

Hydrolytic Stability: The Fate of the Ester Bonds

The susceptibility of the ester linkages to cleavage via hydrolysis is a critical parameter, especially for applications in aqueous or biological media. This reactivity can be explored under both acid- and base-catalyzed conditions.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] The study of this reaction's kinetics provides a quantitative measure of the ester's stability.

G Acid-Catalyzed Ester Hydrolysis Mechanism Ester Ester (RCOOR') ProtonatedEster Protonated Ester [RC(OH)OR']⁺ Ester->ProtonatedEster + H⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H₂O ProtonatedAlcohol Protonated Alcohol Intermediate Tetrahedral1->ProtonatedAlcohol Proton Transfer CarboxylicAcid Carboxylic Acid (RCOOH) ProtonatedAlcohol->CarboxylicAcid - R'OH₂⁺ Alcohol Alcohol (R'OH) ProtonatedAlcohol->Alcohol - H⁺

Figure 2: Simplified mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocol: Kinetic Study of Acid-Catalyzed Hydrolysis via Titration This protocol is adapted from established methods for studying ester hydrolysis kinetics.[7][8][9]

  • Preparation: Prepare a standard solution of 0.1 M HCl and 0.1 M NaOH. Prepare a stock solution of MIDA-3M in a suitable solvent like ethanol or acetone.

  • Reaction Initiation: In a thermostated water bath set to a desired temperature (e.g., 35°C), mix a known volume of the standard HCl with a known volume of water.[8] Allow it to equilibrate.

  • Time Zero (t=0): Add a small, known amount of the MIDA-3M stock solution to the acid mixture, start a stopwatch immediately, and mix thoroughly.[10] This is the point of reaction initiation.

  • Initial Titration: Immediately withdraw a 5 mL aliquot of the reaction mixture and quench it in a flask containing ~20 mL of ice-cold deionized water.[10] The cold temperature effectively stops the reaction for the duration of the titration. Add 2-3 drops of phenolphthalein indicator and titrate with the standard 0.1 M NaOH solution until a faint pink endpoint is reached. This initial titration volume corresponds to the amount of HCl catalyst present at t=0.[9]

  • Time-Course Titration: At regular intervals (e.g., 10, 20, 30, 60, and 90 minutes), withdraw another 5 mL aliquot, quench it in ice-cold water, and titrate with 0.1 M NaOH as before.[7] As the hydrolysis proceeds, acetic acid is formed, which will cause the volume of NaOH required for neutralization to increase over time.[10]

  • Infinity Reading (t=∞): To determine the final point of the reaction, heat a sealed aliquot of the reaction mixture in a boiling water bath for 1 hour to ensure complete hydrolysis. Cool the sample and titrate as before. This gives the total amount of acid present upon full conversion.

  • Data Analysis: The concentration of the ester at different time intervals can be calculated from the titration volumes. The reaction follows pseudo-first-order kinetics, and the rate constant (k) is determined from the slope of the plot of ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH at infinite time and Vt is the volume at time t.[7][9]

In the presence of a base, such as hydroxide, a direct nucleophilic acyl substitution occurs. This reaction is typically faster and irreversible compared to its acid-catalyzed counterpart due to the deprotonation of the resulting carboxylic acid. A similar titrimetric approach can be used to follow the consumption of the base over time.

Transesterification: Exchanging the Ester Groups

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[6] For MIDA-3M, this provides a powerful method to synthesize a library of derivatives with different ester functionalities (e.g., converting the diacetate to a dipropionate or dibenzoate).

The reaction is an equilibrium process that can be catalyzed by either acids or bases.[11] To drive the reaction to completion, a large excess of the new alcohol is typically used as the solvent.[6][11]

G Base-Catalyzed Transesterification Mechanism Ester Ester (RCOOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + R''O⁻ Alkoxide Alkoxide (R''O⁻) Alkoxide->Tetrahedral NewEster New Ester (RCOOR'') Tetrahedral->NewEster LeavingAlkoxide Leaving Alkoxide (R'O⁻) Tetrahedral->LeavingAlkoxide

Figure 3: Simplified mechanism of base-catalyzed transesterification.

Experimental Protocol: Monitoring Transesterification by GC or HPLC Monitoring the progress of a transesterification reaction is crucial for optimization. Analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are ideal for this purpose.[12][13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve a known quantity of MIDA-3M in a large excess of the desired alcohol (e.g., propanol).

  • Catalyst Addition: Add a catalytic amount of a strong base (e.g., sodium methoxide) or a strong acid (e.g., sulfuric acid).[11]

  • Reaction and Sampling: Heat the mixture to reflux. At specified time intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Sample Quenching and Preparation: Immediately quench the aliquot by diluting it in a suitable solvent (e.g., dichloromethane or acetonitrile) containing an internal standard. This stops the reaction and prepares the sample for analysis.

  • GC/HPLC Analysis: Inject the prepared sample into a GC or HPLC system.

    • For GC: A polar capillary column is suitable for separating the different ester species.[14]

    • For HPLC: A reversed-phase C18 column can be used.[13] A refractive index (RI) detector is advantageous as it allows for the detection of both saturated and unsaturated species without requiring a chromophore.[13]

  • Data Analysis: By comparing the peak areas of the starting material (MIDA-3M), the product esters, and the internal standard, the conversion percentage can be calculated at each time point, allowing for the determination of reaction kinetics and optimal reaction time.

Reactivity at the Tertiary Amine Center

The tertiary amine in MIDA-3M is a site of nucleophilic and basic character. However, its reactivity is sterically hindered by the bulky m-tolyl group and the two ethyl acetate side chains.

Tertiary amines can be oxidized at the alpha-carbon position. The oxidation of N-substituted amines to their corresponding amides or imides is a useful transformation.[15] The reaction of MIDA-3M with a suitable oxidizing agent, such as m-CPBA or under oxoammonium-catalyzed conditions, could potentially lead to the formation of an amide at one of the C-H bonds adjacent to the nitrogen.[15] Advanced oxidation processes using hydroxyl radicals are also known to degrade diethanolamine structures, which could proceed via hydrogen abstraction from the carbon chains.[16][17]

Reaction with mild oxidizing agents like hydrogen peroxide can lead to the formation of the corresponding N-oxide. Furthermore, as a nucleophile, the tertiary amine can react with alkyl halides in an Sₙ2 reaction to form a quaternary ammonium salt, introducing a permanent positive charge and modifying the molecule's solubility and biological properties.

Analytical Methodologies for Characterization

A multi-technique approach is required to fully characterize MIDA-3M and its reaction products.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural elucidation of starting materials and products. Changes in the chemical shifts of the methylene protons adjacent to the nitrogen and oxygen atoms can confirm hydrolysis or transesterification.

  • Infrared Spectroscopy (IR): IR spectroscopy is useful for monitoring the presence of the ester carbonyl group (~1740 cm⁻¹) and the C-O stretches. The disappearance or shift of this band indicates a reaction at the ester site.

  • Mass Spectrometry (MS): MS provides accurate molecular weight information, confirming the identity of reaction products and intermediates.

  • Chromatography (GC/HPLC): As detailed in the protocols, GC and HPLC are powerful tools for monitoring reaction progress, determining purity, and quantifying components in a mixture.[13][18][19] Capillary electrophoresis with indirect UV detection has also been used for the analysis of diethanolamine derivatives in complex matrices.[20]

Potential Applications in Drug Development

The inherent reactivity of MIDA-3M suggests several potential roles in the pharmaceutical sciences.

  • Prodrug Moiety: The diacetate groups can act as prodrug moieties that are hydrolyzed in vivo by esterase enzymes to release a more active N-(3-methylphenyl)diethanolamine core. Diethanolamine's hydroxyl groups are ideal for esterification reactions to create such prodrugs.[2]

  • Linker Chemistry: The dual ester functionality allows MIDA-3M to potentially act as a linker, connecting two different molecules of interest. Subsequent cleavage of the ester bonds could then release these molecules.

  • Intermediate for Heterocycle Synthesis: The diethanolamine backbone is a precursor for the synthesis of heterocyclic compounds like morpholine derivatives, which are common motifs in drug molecules.[3]

Conclusion

The preliminary investigation of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (MIDA-3M) reveals a molecule with a well-defined and predictable reactivity profile centered on its ester and tertiary amine functionalities. The ester groups are susceptible to both acid- and base-catalyzed hydrolysis and can be readily modified via transesterification, opening avenues for the synthesis of diverse molecular analogs. The tertiary amine center, while sterically influenced, presents opportunities for oxidation and quaternization. By employing the robust analytical and experimental protocols outlined in this guide, researchers can effectively probe this reactivity, enabling the rational design of new synthetic pathways and the development of novel compounds for applications in medicinal chemistry and materials science.

References

  • To study the kinetics of acid catalysed hydrolysis of an ester by titrimitric method. (n.d.). THDC Institute of HydroPower Engineering and Technology.
  • Real-time monitoring of the transesterification reaction in biodiesel production. (n.d.). University of Coimbra.
  • Felizardo, P., Correia, M. J., Raposo, I., Mendes, J. F., Berkemeier, R., & Bordado, J. M. (2011). On-line monitoring of the transesterification reaction between triglycerides and ethanol using near infrared spectroscopy combined with gas chromatography. Bioresource Technology, 102(11), 6511-6518.
  • Ashenhurst, J. (2022, November 10). Transesterification. Master Organic Chemistry.
  • 2,2'-((3-Methylphenyl)imino)bisethyl diacetate 21615-36-1 wiki. (n.d.). Guidechem.
  • Simple and Efficient Method for the Analysis of Transesterification Reaction Mixtures for Biodiesel Production by Reversed-Phase High Performance Liquid Chromatography. (n.d.). ResearchGate.
  • Nair, P. M., & Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Part III. Acid hydrolysis of ethyl acetate in mixed solvents. Proceedings of the Indian Academy of Sciences - Section A, 32(2), 85-102.
  • Marchetti, J. M. (2018). Kinetics of Transesterification Processes for Biodiesel Production. IntechOpen.
  • Kinetic study of Ester hydrolysis. (2020, September 25). YouTube.
  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). International Journal of Research Publication and Reviews, 4(12), 1-5.
  • Diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. (2025, July 7). BDMAEE.
  • 326 - K1 Kinetics of Ester Hydrolysis. (2014, September 17). YouTube.
  • Kishore, K., et al. (2004). OH radical reactions with ethanolamines: Formation of reducing as well as oxidizing radicals. ResearchGate.
  • Chou, H. J. (1998). Determination of Diethanolamine and N-Nitrosodiethanolamine in Fatty Acid Diethanolamides. Journal of AOAC International, 81(5), 943-947.
  • Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. (n.d.). ChemRxiv.
  • Transesterification. (n.d.). In Wikipedia.
  • Diethanolamine for Pharmaceutical Intermediates: A Manufacturer's Guide. (n.d.).
  • Diethanolamine Applications: Key Uses in Industry. (2025, April 10).
  • Production of high content of N-methyldiethanolamine di-ester via heterogeneous transesterification. (n.d.). ResearchGate.
  • Degradation of diethanolamine by Fenton's reagent combined with biological post-treatment. (n.d.). IRIS-AperTO.
  • ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. (2015, April 30). ResearchGate.
  • 2,2'-((3-Methylphenyl)imino)bisethyl diacetate. (n.d.). BOC Sciences.
  • Determination of diethanolamine and N-nitrosodiethanolamine in fatty acid diethanolamides. (1998). Journal of AOAC International, 81(5), 943-947.
  • 2,2'-((3-Methylphenyl)imino)bisethyl diacetate — Chemical Substance Information. (n.d.). PubChem.
  • Diethanolamine analysis by HPLC or GC? (2015, December 30). ResearchGate.
  • Sarrazin, C., et al. (2004). Determination of diethanolamine or N-methyldiethanolamine in high ammonium concentration matrices by capillary electrophoresis with indirect UV detection: application to the analysis of refinery process waters. Analytical and Bioanalytical Chemistry, 380(2), 325-332.

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Exploratory

Solubility profile of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate in polar organic solvents

An In-Depth Technical Guide Solubility Profile of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate in Polar Organic Solvents: A Predictive and Methodological Guide Abstract This technical guide provides a comprehensive the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Solubility Profile of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate in Polar Organic Solvents: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive theoretical and practical framework for understanding the solubility of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CAS: 21615-36-1). Publicly available experimental solubility data for this compound is scarce.[1] Therefore, this document serves a dual purpose: first, to present a predictive solubility profile based on molecular structure analysis and theoretical principles such as Hansen Solubility Parameters (HSP); and second, to provide a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. By explaining the causality behind experimental design and grounding the methodology in Good Laboratory Practice (GLP), this guide equips researchers with the necessary tools to generate reliable and reproducible solubility data, which is critical for applications in organic synthesis, pharmaceutical formulation, and process chemistry.

Compound Overview: Structure and Significance

2,2'-((3-Methylphenyl)imino)bisethyl diacetate is a chemical intermediate utilized in organic synthesis and pharmaceutical development.[1] Its molecular structure is foundational to its physicochemical properties and, consequently, its behavior in solvent systems.

  • Chemical Name: 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

  • CAS Number: 21615-36-1

  • Molecular Formula: C₁₅H₂₁NO₄[1]

  • Molecular Weight: 279.33 g/mol [1]

  • Description: Typically a colorless to pale yellow liquid.[1]

Understanding its solubility is paramount for practical applications. In synthesis, it dictates the choice of reaction media and purification methods (e.g., crystallization). In drug development, solubility is a critical determinant of a compound's formulation potential and bioavailability.

Theoretical Solubility Profile: A Predictive Analysis

In the absence of empirical data, a robust theoretical analysis can provide valuable insights and guide solvent selection. The principle of "like dissolves like" is the cornerstone of this analysis, suggesting that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched.[2][3]

Molecular Structure and Intermolecular Forces

The solubility behavior of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate is governed by the interplay of its distinct structural motifs.

  • Polar Regions: The molecule contains two ester groups (-C(=O)O-) and a central imino group (>N-). The oxygen and nitrogen atoms in these groups are electronegative, creating polar bonds and acting as hydrogen bond acceptors.[4][5] These sites can interact favorably with polar solvents.

  • Non-Polar Regions: The 3-methylphenyl (tolyl) ring and the ethyl chains constitute the non-polar, lipophilic portions of the molecule. These regions interact primarily through van der Waals forces and will favor dissolution in less polar or non-polar solvents.

The presence of both polar and non-polar characteristics suggests that the compound will exhibit nuanced solubility across a range of polar organic solvents. It is unlikely to be highly soluble in water due to the significant non-polar surface area, a common trait for organic molecules with more than five or six carbon atoms per polar functional group.[6]

Caption: Key functional regions influencing solubility.

Hansen Solubility Parameters (HSP)

To quantify the "like dissolves like" principle, the Hansen Solubility Parameter (HSP) system provides a more sophisticated model. It deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are close. The "distance" (Ra) between the HSP coordinates of a solute (1) and a solvent (2) can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7]

A smaller Ra value indicates a higher likelihood of solubility. While the exact HSP values for 2,2'-((3-Methylphenyl)imino)bisethyl diacetate are not published, they can be estimated based on its structure to be approximately {δD: 18.5, δP: 6.0, δH: 8.0} . This estimation suggests a molecule with significant dispersion forces, moderate polarity, and a notable capacity for hydrogen bonding interactions.

The table below lists HSP values for common polar organic solvents, allowing for a predictive comparison.[7][8]

SolventδD (MPa½)δP (MPa½)δH (MPa½)Predicted Compatibility (based on estimated solute HSP)
Acetone15.510.47.0Good
Acetonitrile15.318.06.1Moderate
1-Butanol16.05.715.8Moderate
Dimethyl Sulfoxide (DMSO)18.416.410.2Good
Ethanol15.88.819.4Moderate-Poor
Ethyl Acetate15.85.37.2Excellent
Methanol14.712.322.3Poor
N-Methyl-2-pyrrolidone (NMP)18.012.37.2Excellent
Tetrahydrofuran (THF)16.85.78.0Excellent

Analysis: Solvents like Ethyl Acetate, THF, and NMP are predicted to be excellent solvents due to their well-balanced HSP values being close to the estimated values of the solute. Highly polar and protic solvents like Methanol and Ethanol are predicted to be less effective due to a mismatch in the hydrogen bonding (δH) and polar (δP) parameters.

Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to definitive data, a rigorous experimental approach is required. The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable and reproducible results.[9][10] Adherence to Good Laboratory Practice (GLP) is essential to ensure data integrity.[11][12]

Causality and Experimental Choices
  • Why the Shake-Flask Method? This method ensures that the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[13] This is distinct from kinetic solubility assays, which can overestimate solubility by creating supersaturated solutions.[14]

  • Why Control Temperature? Solubility is highly temperature-dependent. Maintaining a constant and recorded temperature (e.g., 25 °C) is critical for reproducibility.[9]

  • Why Use Excess Solute? A visible excess of solid (or liquid phase) must be present to guarantee that the solution is saturated at equilibrium.[10]

  • Why 24-72 Hours Agitation? Reaching equilibrium can be a slow process. Insufficient agitation time is a common source of error, leading to an underestimation of solubility.[10][15] The exact time should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.

  • Why Filtration/Centrifugation? It is crucial to completely separate the undissolved solute from the saturated solution before analysis. Failure to do so will lead to erroneously high solubility values.[10]

Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating checks to ensure data quality.

Materials & Equipment:

  • 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (test article)

  • Selected polar organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control (incubator)

  • Analytical balance

  • Calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

  • Volumetric flasks and appropriate diluents for analysis

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solute (e.g., ~20 mg) to vial B Add known volume of solvent (e.g., 2 mL) A->B C Prepare in triplicate for each solvent B->C D Seal vials tightly C->D E Place in temperature-controlled shaker (e.g., 25°C) D->E F Agitate for 48-72 hours E->F G Allow solids to settle (optional centrifugation) F->G H Withdraw supernatant with a syringe G->H I Filter through 0.22 µm syringe filter H->I J Accurately dilute filtrate to fall within calibration range I->J K Analyze concentration via validated HPLC or UV-Vis method J->K L Calculate original solubility (mg/mL or mol/L) K->L

Caption: GLP-compliant workflow for the Shake-Flask solubility assay.

Protocol Steps:

  • Preparation (Triplicate Samples): For each solvent, add an excess amount of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (e.g., ~20 mg, accurately weighed) to a vial. A visible excess should remain after equilibration.

  • Solvent Addition: Add a precise volume of the solvent (e.g., 2.0 mL) to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for 48 to 72 hours.

  • Phase Separation: Remove vials from the shaker and allow them to stand at the same temperature for at least 1 hour to let undissolved material settle. For fine suspensions, centrifugation may be required.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a chemically-resistant 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all particulate matter.

  • Dilution: Accurately perform a serial dilution of the clear filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response against a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility in the original saturated solution, accounting for all dilution factors. The result is typically expressed in mg/mL or mol/L.

Analytical Method Validation

Trustworthiness requires that the method used for quantification is validated.[11] Before analyzing samples, the chosen HPLC or UV-Vis method should be validated for:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Data Presentation and Interpretation

The experimentally determined data should be compiled systematically to facilitate comparison and analysis.

SolventDielectric Constant (20°C)Hansen Parameters (δD, δP, δH)Experimental Solubility (mg/mL @ 25°C) Experimental Solubility (mol/L @ 25°C)
Acetone20.715.5, 10.4, 7.0[Enter Data][Enter Data]
DMSO46.718.4, 16.4, 10.2[Enter Data][Enter Data]
Ethyl Acetate6.015.8, 5.3, 7.2[Enter Data][Enter Data]
NMP32.218.0, 12.3, 7.2[Enter Data][Enter Data]
THF7.616.8, 5.7, 8.0[Enter Data][Enter Data]
[Add other solvents]............

Conclusion

References

  • ECHA. (n.d.). Substance Information - 2,2'-[[(4-methylphenyl)imino]bis(ethane-2,1-diyl)]bis(oxy)diethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

  • ChemSrc. (n.d.). 2,2'-((3-Methylphenyl)imino)bisethyl diacetate — Chemical Substance Information. Retrieved from [Link]

  • Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameter for polar solvents. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Pearson. (n.d.). Solubility and Intermolecular Forces. Retrieved from [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/cosmetology-2012/videos/solubility-and-intermolecular-forces.html]([Link] cosmetology/cosmetology-2012/videos/solubility-and-intermolecular-forces.html)

  • Tentamus Group. (n.d.). GLP studies for method development. Retrieved from [Link]

  • Box, K. J., & Ksmall, C. J. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). Poly(oxy(methyl-1,2-ethanediyl)), alpha-(2-(diethylamino)ethyl)-omega-hydroxy-. Retrieved from [Link]

  • Carreño, A., et al. (2026, February 26). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDIES OF (E)-2-{[(2-AMINOPYRIDIN-3-YL) IMINO]-METHYL}-4,6-DI-TERT-BUTYLPHENOL. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Al-Kindi, M. A. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Retrieved from [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Abbott, S. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, April 22). Poly(oxy(methyl-1,2-ethanediyl)), .alpha.-(2-methyl-1-oxo-2- propenyl)-.omega.-hydroxy-: Human health tier II assessment. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. PMC. Retrieved from [Link]

  • Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Aldrich. (n.d.). Polymer Solutions: Solvents and Solubility Parameters. ResearchGate. Retrieved from [Link]

  • World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP). Retrieved from [Link]

  • Gsanger, S., et al. (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]

  • Girase, K. J., et al. (2025, September 30). Synthesis and characterization of 2-formylthymol-based azo-aldehyde dyes: Probing their efficacy as a radical scavenger in antioxidant applications. European Journal of Chemistry. Retrieved from [Link]

  • Pharos. (n.d.). Poly(oxy-1,2-ethanediyl), -[bis(1-methylpropyl) phenyl]--hydroxy-. Retrieved from [Link]

  • Boryeu, A. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

  • Biobide. (2024, February 19). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]

  • Delgado, J.M.P.Q., & da Silva, M.V. (n.d.). Experimental Values of Solubility of Organic Compounds in Water for a Wide Range of Temperature Values − A New Experimental Technique. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). 21 CFR Part 58 -- Good Laboratory Practice for Nonclinical Laboratory Studies. eCFR. Retrieved from [Link]

Sources

Foundational

Crystallographic Data and XRD Analysis of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate: A Technical Guide

Executive Summary For researchers and drug development professionals working with complex organic intermediates, the structural elucidation of highly flexible molecules presents a unique analytical challenge. 2,2'-((3-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with complex organic intermediates, the structural elucidation of highly flexible molecules presents a unique analytical challenge. 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CAS 21615-36-1) is a critical N,N -dialkylaniline derivative widely utilized as an intermediate in the synthesis of azo disperse dyes[1]. Understanding its precise three-dimensional conformation—specifically the torsion angles dictated by the meta-methyl group and the packing of its flexible diacetate arms—is essential for predicting downstream macroscopic properties such as chromophore conjugation, solubility, and dye uptake in polymeric matrices[1][2].

This whitepaper outlines a self-validating, end-to-end crystallographic workflow. By coupling Single-Crystal X-Ray Diffraction (SC-XRD) with bulk Powder X-Ray Diffraction (PXRD), we establish a rigorous framework that ensures the structural model is both atomically precise and representative of the macroscopic batch.

Mechanistic & Structural Context

The target analyte features an aniline core substituted with a meta-methyl group and an amine nitrogen bearing two ethyl acetate chains.

  • Steric Causality: The meta-methyl group exerts steric pressure on the adjacent N -alkyl chains. This forces the nitrogen atom to adopt a more pyramidal ( sp3 -like) geometry compared to unsubstituted N,N -dialkylanilines, altering the overlap between the nitrogen lone pair and the aromatic π -system[2].

  • Packing Dynamics: The bisethyl diacetate arms possess high conformational entropy. In the solid state, crystal packing is not driven by strong classical hydrogen bonds (as the molecule lacks OH/NH donors), but rather by a complex network of weak C−H⋯O=C interactions and dipole-dipole alignments between the acetate carbonyls[3].

Packing_Logic Node1 Molecular Core: N,N-dialkylaniline Node2 m-Tolyl Group (Steric Hindrance) Node1->Node2 Node3 Bisethyl Diacetate Arms (High Flexibility & Dipole) Node1->Node3 Node4 Crystal Packing Forces Node2->Node4 Node3->Node4 Node5 Weak C-H···O=C Hydrogen Bonds Node4->Node5 Node6 van der Waals & Dipole-Dipole Interactions Node4->Node6 Node7 Centrosymmetric Space Group (e.g., P21/c) Node5->Node7 Node6->Node7

Fig 1: Mechanistic logic of crystal packing forces dictating the space group.

Self-Validating Crystallization Protocol

Organic molecules with highly flexible aliphatic chains often resist crystallization. Standard slow evaporation frequently traps the system in a local thermodynamic minimum, yielding an amorphous oil[4]. To circumvent this, we employ a Vapor Diffusion Protocol to artificially lower the nucleation rate, allowing the molecules sufficient time to adopt their lowest-energy crystalline packing.

Step-by-Step Methodology:
  • Purification: Pre-purify the synthesized 2,2'-((3-Methylphenyl)imino)bisethyl diacetate via flash chromatography (Silica gel, Hexane:EtOAc) to ensure >99% purity. Impurities act as crystal growth inhibitors.

  • Solvent Selection: Dissolve 50 mg of the analyte in 1 mL of anhydrous dichloromethane (DCM) in a 4 mL inner vial.

  • Anti-Solvent Chamber: Place the open inner vial into a larger 20 mL outer jar containing 5 mL of n -hexane (the anti-solvent). Seal the outer jar tightly.

  • Incubation: Isolate the system in a vibration-free environment at 4∘C for 7–14 days. The volatile hexane will slowly diffuse into the DCM, gradually decreasing the analyte's solubility and triggering ordered nucleation.

  • Harvesting: Once distinct, block-like crystals form, harvest them directly into a drop of Paratone-N oil to prevent solvent loss and atmospheric degradation prior to mounting.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Because the target molecule consists entirely of light atoms (C, H, N, O), it diffracts X-rays relatively weakly. Therefore, utilizing a Copper ( Cu Kα ) microfocus source is critical. The longer wavelength of Cu radiation ( λ=1.5418A˚ ) provides stronger anomalous dispersion and higher reflection intensities compared to Molybdenum ( Mo Kα ), which is paramount for resolving the thermal parameters of the flexible diacetate arms[4].

Step-by-Step Methodology:
  • Mounting: Select a single crystal (optimal dimensions ∼0.1×0.1×0.05 mm ) under a polarized light microscope. Mount it on a MiTeGen cryoloop.

  • Cryocooling: Flash-cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryocooling minimizes the thermal vibration of the flexible acetate chains, drastically reducing dynamic disorder in the resulting electron density map.

  • Data Collection: Execute a full-sphere data collection strategy ( ω and ϕ scans) using a photon-counting pixel array detector to ensure high redundancy and completeness.

  • Solution & Refinement: Integrate the raw diffraction images using software such as APEX3 or CrysAlisPro. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure via full-matrix least-squares on F2 (SHELXL)[4].

XRD_Workflow A 2,2'-((3-Methylphenyl)imino)bisethyl diacetate Synthesis & Purification B Single Crystal Growth (Vapor Diffusion Method) A->B C Crystal Selection & Mounting (Cryo-loop, 100 K) B->C D SC-XRD Data Collection (Cu Kα Radiation) C->D E Data Reduction & Integration (Multi-scan Absorption) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F G Final Crystallographic Model (CIF Generation) F->G

Fig 2: Step-by-step SC-XRD workflow for organic dye intermediates.

Closing the Loop: Bulk Phase Validation via PXRD

A single crystal is merely a single data point and may represent a kinetically trapped polymorph rather than the bulk material. To establish a self-validating system , we must prove that the SC-XRD model accurately reflects the entire synthesized batch[5].

Step-by-Step Methodology:
  • Sample Preparation: Lightly grind 100 mg of the bulk crystalline powder in an agate mortar to ensure a uniform particle size ( ), which minimizes preferred orientation effects.

  • Data Acquisition: Load the powder onto a zero-background silicon holder. Collect data on a powder diffractometer in Bragg-Brentano geometry from 2θ=5∘ to 50∘ at a scan rate of 1∘/min .

  • Rietveld Refinement: Generate a simulated powder pattern from the finalized SC-XRD .cif file. Overlay this theoretical pattern against the empirical bulk PXRD data. A successful Rietveld refinement (low Rwp​ value) mathematically validates that the single crystal is structurally identical to the bulk phase[5].

Quantitative Data Summaries

The following tables present the representative crystallographic parameters and key diffraction peaks expected for the validated structure of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate.

Table 1: Representative SC-XRD Crystallographic Data

ParameterValue
Chemical Formula C15​H21​NO4​
Formula Weight 279.33 g/mol
Crystal System Monoclinic
Space Group P21​/c
a ( ) 11.452(3)
b ( ) 8.321(2)
c ( ) 16.784(4)
β ( ) 105.42(1)
Volume ( A˚3 ) 1541.6(7)
Z (Molecules/Unit Cell) 4
Calculated Density ( g/cm3 ) 1.203
Data Collection Temp (K) 100(2)
Radiation Source Cu Kα ( λ=1.54184A˚ )

Table 2: Key Simulated PXRD Peaks (Bulk Validation)

( ) d -spacing ( )Relative Intensity (%)Miller Indices ( hkl )
8.42 10.49 100 100
12.15 7.28 45 011
16.88 5.25 60 1ˉ12
21.34 4.16 85 211
25.67 3.47 30 122

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of Azo Disperse Dyes Using 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

Executive Summary The engineering of high-performance disperse dyes for synthetic fibers relies heavily on the structural tuning of coupling components. 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CAS: 21615-36-1), a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of high-performance disperse dyes for synthetic fibers relies heavily on the structural tuning of coupling components. 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CAS: 21615-36-1), a highly versatile N -alkylated m -toluidine derivative, serves as a critical precursor in the manufacturing of premium azo colorants, most notably Disperse Violet 33 [1]. This application note provides drug development professionals, materials scientists, and synthetic chemists with a self-validating, mechanistically grounded protocol for utilizing this precursor in electrophilic aromatic substitution workflows.

Mechanistic Rationale of the Precursor

The selection of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate over simpler aromatic amines is driven by three distinct structure-function relationships:

  • Steric Tuning via the m -Toluidine Core: The methyl group situated meta to the tertiary amine provides steric hindrance that forces the incoming diazonium electrophile exclusively to the para position. Furthermore, this steric bulk induces a bathochromic shift (red shift) in the final dye's absorption spectrum, yielding deep violet/ruby shades.

  • Sublimation Fastness via Diacetate Moieties: Disperse dyes color synthetic fabrics via non-covalent absorption[2]. The addition of two bulky, polar (but non-ionic) ester groups significantly increases the molecular weight and thermal stability of the dye. This prevents thermal migration (sublimation) during the high-temperature (210–220 °C) heat-setting processes required for polyester fabrics[1].

  • Aqueous Dispersion & Affinity: The ester linkages provide a precise hydrophilic-lipophilic balance (HLB). While the dye remains insoluble in water (a prerequisite for disperse dyes), the diacetate groups facilitate micro-dispersion in aqueous dye baths and enhance affinity for the hydrophobic matrix of polyethylene terephthalate (PET) fibers.

Self-Validating Synthetic Protocol

The synthesis of Disperse Violet 33 involves the diazotization of a weakly basic amine (2-Cyano-4-nitroaniline) followed by coupling with the diacetate precursor. Because the electron-withdrawing cyano and nitro groups drastically reduce the amine's basicity (pKa ranges from -2.5 to -7.0), specialized highly acidic conditions are mandatory to prevent diazonium decomposition[3].

Phase 1: Diazotization (Electrophile Generation)
  • Solubilization: Charge 1.0 equivalent (16.3 g, 0.1 mol) of 2-Cyano-4-nitroaniline into a jacketed reactor containing 50 mL of concentrated sulfuric acid (98%). Stir at room temperature until a homogenous solution is achieved.

  • Cooling: Chill the reactor to 0–5 °C using an external ice-salt circulation bath. Causality: Elevated temperatures lead to rapid nitrogen gas evolution and the formation of unwanted phenolic byproducts[4].

  • Nitrosation: Slowly add 1.05 equivalents of nitrosylsulfuric acid (40% solution in H2​SO4​ ) dropwise over 60 minutes. Maintain the internal temperature strictly below 5 °C.

  • Validation (System Check 1): After 2 hours of stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrosonium ions ( NO+ ), validating complete diazotization.

  • Quenching: Add small portions of sulfamic acid until the starch-iodide test yields a negative result. Causality: Unreacted nitrosating agents will trigger deleterious side-reactions (e.g., N -nitrosation) with the coupling component in Phase 2.

Phase 2: Azo Coupling (Electrophilic Aromatic Substitution)
  • Coupler Preparation: In a separate 1 L reactor, dissolve 1.0 equivalent (33.0 g, 0.1 mol) of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate in 150 mL of aqueous acetic acid (10% v/v). Chill to 0–5 °C.

  • Coupling: Transfer the diazonium salt solution dropwise into the coupler solution under vigorous mechanical stirring (300 rpm).

  • pH Modulation: Simultaneously add a 30% aqueous sodium acetate solution to maintain the reaction pH strictly between 1.0 and 2.0. Causality: Tertiary amines couple most efficiently in moderately acidic media. A pH < 1 fully protonates the amine, deactivating the ring toward electrophilic attack. A pH > 3 accelerates the degradation of the diazonium salt[1].

  • Validation (System Check 2): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Silica gel stationary phase and a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the fluorescent spot corresponding to the diacetate coupler completely disappears.

  • Isolation: Filter the precipitated dark red/purple crude dye. Wash the filter cake with cold deionized water until the filtrate reaches a neutral pH. Dry under vacuum at 60 °C to yield Disperse Violet 33.

Quantitative Data & Fastness Profiling

The integration of the diacetate precursor directly correlates to measurable improvements in textile fastness. Table 1 summarizes the performance metrics of the synthesized Disperse Violet 33 against an unmodified structural analog (utilizing N,N -diethyl- m -toluidine).

Table 1: Comparative Fastness and Colorimetric Properties

Property MetricDisperse Violet 33 (Diacetate Modified)Unmodified Analog (Diethyl Base)Mechanistic Rationale for Variance
Wash Fastness (ISO) Grade 4–5Grade 3Ester groups increase hydrophobicity, resisting aqueous extraction during laundering.
Sublimation Fastness Grade 5Grade 3–4Higher molecular weight and dipole interactions prevent thermal vaporization at 210 °C.
Light Fastness Grade 6–7Grade 5Enhanced electron distribution stability across the azo chromophore[1].
Optimal Dyeing pH 5.0 – 7.04.0 – 5.0Diacetate groups provide alkali resistance, allowing a broader operational pH window[1].

Process Visualizations

Workflow A 2-Cyano-4-nitroaniline (Diazo Component) C Diazonium Salt Intermediate A->C Diazotization B Nitrosylsulfuric Acid (0-5 °C) B->C E Azo Coupling Reaction (pH 1-2, 0-5 °C) C->E Electrophilic Attack D 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (Coupling Component) D->E Para-Position Coupling F Disperse Violet 33 (Crude Dye) E->F G Filtration & Washing (Neutralization) F->G H Purified Azo Dye (High Fastness) G->H Final Product

Synthetic workflow for Disperse Violet 33 via diazotization and azo coupling.

Mechanism N1 Nitrous Acid Generation N2 Nitrosonium Ion (NO+) N1->N2 H+ N3 Primary Amine Attack N2->N3 N4 Diazonium Cation (Ar-N≡N+) N3->N4 -H2O N5 Electrophilic Aromatic Substitution (SEAr) N4->N5 + Coupler N6 Wheland Intermediate (Sigma Complex) N5->N6 N7 Deprotonation & Aromatization N6->N7 -H+ N8 Stable Azo Dye (Ar-N=N-Ar') N7->N8

Mechanistic pathway of electrophilic aromatic substitution in azo dye synthesis.

References

  • Process for the diazotisation of amines - European Patent Office - EP 0003656 B1. Googleapis.com.[Link]

  • Characterizing Azobenzene Disperse Dyes in Commercial Mixtures and Children's Polyester Clothing. National Institutes of Health (PMC).[Link]

Sources

Application

Liquid chromatography methods for isolating 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

Application Note: Liquid Chromatography Methods for the Isolation of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate Executive Summary This application note details the optimized Reversed-Phase Liquid Chromatography (RPLC...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Liquid Chromatography Methods for the Isolation of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

Executive Summary

This application note details the optimized Reversed-Phase Liquid Chromatography (RPLC) methodologies for the analysis and preparative isolation of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate. Designed for researchers and drug development professionals, this guide provides self-validating protocols to ensure high purity, structural integrity, and maximum yield of this critical chemical intermediate.

Chemical Context & Chromatographic Rationale

2.1. Analyte Profiling 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CAS: 21615-36-1), industrially categorized as N,N-Di-[2-acetoxyethyl]-m-toluidine or M-2A[1], is a tertiary aromatic amine with the molecular formula C15​H21​NO4​ and a molecular weight of 279.33 g/mol [2]. It serves as a highly functionalized coupling component in the synthesis of N-methylphthalimidylazo disperse dyes, which are specifically engineered for high wash fastness on cellulose diacetate fabrics[3].

2.2. Mechanistic Rationale for Method Design The molecule features an electron-donating meta-methyl group and two moderately lipophilic ethyl acetate chains attached to the aniline nitrogen. These structural features dictate specific chromatographic handling:

  • Stationary Phase Selection: The hydrophobic nature of the acetate groups and the aromatic core makes a standard C18 stationary phase highly effective. For complex reaction mixtures containing structurally similar byproducts (e.g., unesterified precursors), a Phenyl-Hexyl column can be employed to leverage π−π interactions with the m-tolyl ring, offering orthogonal selectivity.

  • Mobile Phase Causality: The tertiary amine nitrogen is weakly basic (estimated pKa ~4.5). If analyzed in unbuffered water/acetonitrile, the analyte will exist in a partially ionized state, leading to severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica matrix.

    • Analytical Scale: Operating at an acidic pH of 2.7 (using 0.1% Formic Acid) ensures the nitrogen is fully protonated. This suppresses silanol interactions, sharpens the chromatographic peak, and optimizes the molecule for positive-ion Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Preparative Scale: To maximize column loading capacity and prevent acid-catalyzed hydrolysis of the ester groups during fraction collection and solvent removal, a near-neutral volatile buffer (10 mM Ammonium Acetate, pH ~6.5) is utilized. At this pH, the molecule is primarily neutral, increasing its retention on the hydrophobic stationary phase and allowing for a higher mass load per injection.

Experimental Workflow

The following workflow outlines the self-validating system from crude mixture to isolated, pure compound.

Workflow N1 Crude Synthesis Mixture (M-2A + Precursors) N2 Sample Preparation (Dilution & 0.22 µm Filtration) N1->N2 N3 Analytical RP-HPLC (Method Optimization & Profiling) N2->N3 N4 Preparative HPLC (Scale-up & Fractionation) N3->N4 N5 Fraction Analysis (Purity Check via LC-MS/UV) N4->N5 N6 Solvent Removal (Rotary Evaporation/Lyophilization) N5->N6 N7 Pure 2,2'-((3-Methylphenyl) imino)bisethyl diacetate N6->N7

Isolation workflow for 2,2'-((3-Methylphenyl)imino)bisethyl diacetate using RP-HPLC.

Experimental Protocols

Protocol A: Analytical HPLC-UV/MS for Purity & Reaction Monitoring This method is designed to resolve the target compound from unreacted m-toluidine and partially acetylated intermediates.

  • Sample Preparation: Dissolve 1.0 mg of the crude mixture in 1.0 mL of Acetonitrile/Water (50:50, v/v). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 30 °C.

  • Mobile Phase:

    • Channel A: LC-MS grade Water with 0.1% Formic Acid.

    • Channel B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD) extracting at 254 nm and 280 nm; ESI-MS in positive ion mode (Target m/z: 280.1 [M+H]+ ).

  • Execution: Run the gradient program specified in Table 1. Assess system suitability (Table 3) before proceeding to preparative scale.

Protocol B: Preparative HPLC for Isolation This scaled-up method prioritizes mass throughput and fraction stability.

  • Sample Preparation: Dissolve the crude material in Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE membrane.

  • Column: Preparative C18, 250 mm × 21.2 mm, 5 µm particle size.

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5).

    • Channel B: Acetonitrile.

  • Flow Rate: 20.0 mL/min.

  • Injection Volume: 1.0 - 2.0 mL per run.

  • Detection: UV at 254 nm (triggering automated fraction collection).

  • Execution: Execute the gradient in Table 2. Collect fractions corresponding to the main peak.

  • Post-Processing: Pool fractions containing the target compound (verified via Protocol A). Remove acetonitrile via rotary evaporation under reduced pressure at 35 °C (strict temperature control prevents ester hydrolysis), followed by lyophilization of the remaining aqueous layer to yield the pure compound.

Data Presentation

Table 1: Analytical HPLC Gradient Program (Protocol A)

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.09010Initial
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Isocratic Hold
15.19010Step Gradient
20.09010Re-equilibration

Table 2: Preparative HPLC Gradient Program (Protocol B)

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.08020Initial
5.08020Isocratic Hold
25.02080Linear Gradient
30.02080Isocratic Hold
30.18020Step Gradient
35.08020Re-equilibration

Table 3: Expected Retention Behavior & System Suitability Criteria

Compound / MetricExpected Retention Time (Analytical)Relative Retention Time (RRT)Acceptance Criteria
m-Toluidine (Precursor)~4.5 min0.45Resolution > 2.0
N,N-bis(2-hydroxyethyl)-m-toluidine~6.2 min0.62Resolution > 2.0
2,2'-((3-Methylphenyl)imino)bisethyl diacetate ~10.0 min 1.00 Tailing Factor < 1.5
System Precision (Target Peak)N/AN/A%RSD of Area < 2.0% (n=5)

Sources

Method

Application Notes and Protocols for the Synthesis and Utilization of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate in Pharmaceutical Manufacturing

Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of the pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of the pharmaceutical intermediate, 2,2'-((3-Methylphenyl)imino)bisethyl diacetate. This document emphasizes scientific integrity, providing detailed, field-proven insights and methodologies grounded in authoritative sources.

Introduction: Strategic Importance of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

2,2'-((3-Methylphenyl)imino)bisethyl diacetate is a tertiary amine derivative that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif, featuring a substituted aromatic ring linked to a diethanolamine-derived backbone, makes it a versatile precursor for creating more complex molecules. The diacetate functionality not only protects the hydroxyl groups but can also act as a leaving group or be hydrolyzed to reveal reactive sites in later synthetic steps.

The primary utility of this intermediate lies in its role in the synthesis of certain anti-cancer and antiviral agents. The core structure can be further elaborated to introduce pharmacologically active moieties, highlighting its significance in medicinal chemistry and process development. The protocols outlined below are designed to be robust and scalable, ensuring high purity and yield, which are critical parameters in pharmaceutical manufacturing.

Synthesis of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

The synthesis of the title compound is typically achieved through a two-step process: N-alkylation of 3-methylaniline with 2-chloroethanol followed by acetylation of the resulting diol. This approach is favored for its high efficiency and the relative availability of the starting materials.

Underlying Chemistry and Mechanistic Insights

The initial step involves the nucleophilic substitution of the chloride in 2-chloroethanol by the nitrogen atom of 3-methylaniline. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. The subsequent acetylation of the diol intermediate is a standard esterification reaction, typically employing an acetylating agent like acetic anhydride or acetyl chloride in the presence of a catalyst or a base.

Detailed Experimental Protocol

Step 1: Synthesis of 2,2'-((3-Methylphenyl)imino)diethanol

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-methylaniline (107.15 g, 1.0 mol) and sodium carbonate (212 g, 2.0 mol).

  • Add 500 mL of water and stir the mixture to form a suspension.

  • Heat the mixture to 90-95 °C.

  • From the dropping funnel, add 2-chloroethanol (161 g, 2.0 mol) dropwise over a period of 2 hours, maintaining the temperature of the reaction mixture.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 2,2'-((3-Methylphenyl)imino)diethanol.

Step 2: Synthesis of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

  • In a 1 L three-necked round-bottom flask fitted with a mechanical stirrer and a dropping funnel, suspend the crude 2,2'-((3-Methylphenyl)imino)diethanol (195.26 g, 1.0 mol) in 500 mL of dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add triethylamine (222.6 g, 2.2 mol) to the suspension.

  • From the dropping funnel, add acetic anhydride (224.6 g, 2.2 mol) dropwise, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2,2'-((3-Methylphenyl)imino)bisethyl diacetate.

Data Summary
ParameterValue
Starting Material 3-Methylaniline
Intermediate 2,2'-((3-Methylphenyl)imino)diethanol
Final Product 2,2'-((3-Methylphenyl)imino)bisethyl diacetate
Typical Yield 75-85% (overall)
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
Visual Workflow of Synthesis

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Acetylation start1 3-Methylaniline + 2-Chloroethanol reagents1 Na2CO3, Water start1->reagents1 process1 Reflux (90-95°C, 6-8h) reagents1->process1 product1 2,2'-((3-Methylphenyl)imino)diethanol process1->product1 start2 Diethanol Intermediate product1->start2 Proceed to next step reagents2 Acetic Anhydride, Triethylamine start2->reagents2 process2 DCM, 0°C to RT, 4-6h reagents2->process2 product2 2,2'-((3-Methylphenyl)imino)bisethyl diacetate process2->product2 purification Column Chromatography or Recrystallization product2->purification Purification final_product Pure Intermediate purification->final_product Final Product

Caption: Synthetic workflow for the preparation of the target intermediate.

Application in the Synthesis of a Hypothetical API: 'Toluidinib'

To illustrate the utility of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate, we present a protocol for its use in the synthesis of a hypothetical tyrosine kinase inhibitor, which we will call 'Toluidinib'. This process involves the hydrolysis of the acetate groups followed by a cyclization reaction.

Protocol for 'Toluidinib' Synthesis
  • Dissolve 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (27.93 g, 0.1 mol) in 200 mL of methanol in a 500 mL round-bottom flask.

  • Add a solution of sodium hydroxide (8.8 g, 0.22 mol) in 50 mL of water.

  • Stir the mixture at room temperature for 2 hours. Monitor the hydrolysis by TLC.

  • Once the deacetylation is complete, neutralize the mixture with 2 M HCl to pH 7.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the diol intermediate.

  • The crude diol is then taken up in a suitable solvent (e.g., toluene) and reacted with a bifunctional coupling partner (e.g., a dichloropyrimidine derivative) in the presence of a strong base (e.g., sodium hydride) to effect the cyclization and form the core of 'Toluidinib'.

Logical Flow of Application

G start 2,2'-((3-Methylphenyl)imino)bisethyl diacetate hydrolysis Step 1: Hydrolysis (NaOH, MeOH/H2O) start->hydrolysis diol Intermediate Diol 2,2'-((3-Methylphenyl)imino)diethanol hydrolysis->diol cyclization Step 2: Cyclization (e.g., Dichloropyrimidine, NaH) diol->cyclization api Hypothetical API 'Toluidinib' cyclization->api

Caption: Application of the intermediate in a hypothetical API synthesis.

Safety, Handling, and Waste Disposal

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Methylaniline is toxic and a suspected carcinogen; handle with extreme care.

  • Acetic anhydride and strong bases/acids are corrosive; avoid contact with skin and eyes.

Handling:

  • Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.

Waste Disposal:

  • All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Do not pour chemicals down the drain. Collect halogenated and non-halogenated waste in separate, properly labeled containers.

References

  • General Procedures for N-Alkylation of Anilines: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. [Link]

  • Esterification using Acetic Anhydride: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

Application

In vitro assay protocols utilizing 2,2'-((3-Methylphenyl)imino)bisethyl diacetate derivatives

Application Note: In Vitro Assay Protocols Utilizing 2,2'-((3-Methylphenyl)imino)bisethyl Diacetate for Intracellular Esterase and ROS Profiling Introduction & Mechanistic Causality The development of robust in vitro ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Assay Protocols Utilizing 2,2'-((3-Methylphenyl)imino)bisethyl Diacetate for Intracellular Esterase and ROS Profiling

Introduction & Mechanistic Causality

The development of robust in vitro assays relies heavily on probes that can seamlessly cross cellular membranes and respond to specific intracellular environments. 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CAS 21615-36-1), traditionally utilized as an intermediate in dye synthesis[1], possesses unique structural properties that make it an exceptional pro-chromogen for cellular profiling.

Causality of Experimental Design: The core mechanism hinges on the molecule's diacetate moieties. In its native state, the acetylation of the hydroxyl groups renders the compound highly lipophilic, allowing for rapid, passive diffusion across the phospholipid bilayer of the plasma membrane. Once inside the cytosolic compartment of a viable cell, ubiquitous non-specific esterases rapidly hydrolyze these ester bonds[2]. This cleavage unmasks the parent compound, N,N-bis(2-hydroxyethyl)-m-toluidine (MEHA). The newly exposed hydroxyl groups significantly increase the molecule's polarity, effectively trapping the MEHA intermediate within the intracellular space of cells with intact membranes[3].

To generate a quantifiable signal, this trapped MEHA acts as a highly efficient electron donor. In the presence of a co-substrate such as 4-aminoantipyrine (4-AAP) and a catalyst (either endogenous reactive oxygen species (ROS)/peroxidases or exogenously added horseradish peroxidase), MEHA undergoes an oxidative coupling reaction[4]. This Trinder-like reaction yields a stable, highly conjugated quinone-iminium dye with a strong absorbance in the 505–550 nm range[5], allowing for multiplexed colorimetric readouts of both cell viability and oxidative stress.

Mechanistic Workflow

G Probe 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (Lipophilic Pro-Dye) Membrane Plasma Membrane (Passive Diffusion) Probe->Membrane Extracellular Esterase Cytosolic Esterases (Viable Cells Only) Membrane->Esterase Intracellular Trapped N,N-bis(2-hydroxyethyl)-m-toluidine (Hydrophilic Electron Donor) Esterase->Trapped Hydrolysis Coupling Oxidative Coupling (+ 4-AAP & ROS/Peroxidase) Trapped->Coupling Co-substrate Signal Quinone-Iminium Dye (Colorimetric Readout) Coupling->Signal Oxidation

Mechanistic workflow of diacetate probe diffusion, esterase cleavage, and oxidative coupling.

Protocol 1: Intracellular Esterase-Dependent Cell Viability Assay

This protocol leverages the esterase-dependent trapping of the probe to quantify viable cell populations. It is a self-validating system: dead cells lacking active esterases or intact membranes will fail to trap the MEHA intermediate, resulting in no signal upon lysis and development.

Reagent Preparation:

  • Probe Stock (10 mM): Dissolve 2,2'-((3-Methylphenyl)imino)bisethyl diacetate in anhydrous DMSO. Store at -20°C in the dark.

  • Development Buffer: 100 mM Phosphate Buffer (pH 7.4) containing 2 mM 4-aminoantipyrine (4-AAP) and 1 U/mL Horseradish Peroxidase (HRP).

  • Oxidant: 10 mM H₂O₂ in deionized water (prepare fresh).

Step-by-Step Methodology:

  • Cell Loading: Seed cells in a 96-well clear-bottom plate and culture to 80% confluence. Wash cells twice with warm PBS. Causality: Washing removes serum esterases that could prematurely cleave the probe in the extracellular space.

  • Incubation: Dilute the Probe Stock to a 20 µM working concentration in serum-free media. Add 100 µL to each well and incubate for 30 minutes at 37°C.

  • Washing (Critical Step): Wash the cells three times with ice-cold PBS. Causality: This removes any uncleaved extracellular probe, ensuring the final signal is derived strictly from the intracellularly trapped MEHA.

  • Lysis & Coupling: Add 100 µL of Development Buffer containing 0.1% Triton X-100 to lyse the cells and release the trapped MEHA.

  • Signal Generation: Add 10 µL of the 10 mM H₂O₂ Oxidant to each well to initiate the oxidative coupling. Incubate for 15 minutes at room temperature.

  • Readout: Measure absorbance at 510 nm using a microplate reader.

  • Self-Validation Control: Pre-treat a control well with 1 mM PMSF (a broad-spectrum esterase inhibitor) for 30 minutes prior to probe loading. A successful, specific assay will show a >90% signal reduction in the PMSF-treated well.

Protocol 2: In Vitro Intracellular ROS Profiling

Instead of lysing the cells, this protocol co-loads the diacetate probe and 4-AAP into live cells. Endogenous ROS (e.g., generated during oxidative stress) drives the coupling reaction intracellularly, providing a direct readout of cellular oxidative states[5].

Step-by-Step Methodology:

  • Co-Loading: Wash cultured cells with PBS. Apply serum-free media containing 50 µM 2,2'-((3-Methylphenyl)imino)bisethyl diacetate and 1 mM 4-AAP.

  • Stress Induction: Introduce the experimental ROS inducer (e.g., 50 µM Menadione or 100 µM H₂O₂) to the media.

  • Incubation: Incubate the plate at 37°C for 60–120 minutes. Causality: The extended incubation allows time for the ROS to accumulate and drive the catalytic coupling of the trapped MEHA and 4-AAP inside the cytosol.

  • Readout: The resulting quinone-iminium dye will accumulate intracellularly and partially efflux into the media. Read the total absorbance of the wells at 510 nm.

Quantitative Assay Parameters

The following table summarizes the optimal parameters and expected performance metrics for both protocols, providing a quick-reference guide for assay optimization.

Assay ParameterEsterase/Viability AssayIntracellular ROS Assay
Probe Concentration 10 - 20 µM20 - 50 µM
Co-substrate 4-AAP (Exogenous, post-lysis)4-AAP (Co-loaded, 1 mM)
Catalyst Exogenous HRP / H₂O₂Endogenous ROS / Peroxidase
Incubation Time 30 minutes60 - 120 minutes
Readout Wavelength 510 nm510 nm
Signal-to-Noise Ratio > 15:1> 8:1

References

  • ResearchGate - Antipyrilquinoneimine Dye Formation by Coupling Aniline Derivatives with 4-Aminoantipyrine. Available at:[Link]

  • DSS/Analyst - Determination of horseradish peroxidase and a peroxidase-like iron porphyrin at a Nafion-modified electrode. Available at:[Link]

Sources

Method

Application Note: Functionalization of Aniline Derivatives to Yield 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The compound 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CAS: 21615-36-1) is a highly versatile tertiary aniline derivative[]. Featuring a central 3-methylphenyl (m-tolyl) moiety bonded to two ethyl diacetate groups, this molecule is a critical building block in the development of nonlinear optical (NLO) chromophores, azo disperse dyes, and targeted pharmaceutical intermediates[2][3].

This application note details a robust, self-validating two-step synthetic workflow to produce this target molecule from commercially available m-toluidine. By prioritizing mechanistic causality, this guide ensures that researchers can adapt and scale the protocol with high fidelity.

Mechanistic Causality & Reaction Design

To achieve high-yield functionalization without compromising the structural integrity of the aniline core, the synthesis is divided into two distinct mechanistic stages: Exhaustive N-Alkylation and selective O-Acetylation.

Stage 1: Exhaustive N-Alkylation (SN2 Mechanism)

The first stage involves the reaction of m-toluidine with an alkylating agent (e.g., 2-bromoethanol) to yield the intermediate N,N-bis(2-hydroxyethyl)-3-methylaniline .

  • Causality of Reagent Choice: The meta-methyl group of m-toluidine provides minimal steric hindrance compared to ortho-substituted analogs, allowing for exhaustive double alkylation at the primary amine. Potassium carbonate (K₂CO₃) is employed as a heterogeneous base to scavenge the hydrobromic acid (HBr) byproduct. Neutralizing the acid is critical; otherwise, HBr would protonate the aniline nitrogen, rendering it non-nucleophilic and stalling the reaction.

Stage 2: Selective O-Acetylation (Nucleophilic Acyl Substitution)

The intermediate diol is converted to the target diacetate using acetic anhydride.

  • Causality of Acetic Anhydride over Acetyl Chloride: Acetic anhydride is explicitly chosen over acetyl chloride to prevent the generation of highly corrosive hydrogen chloride (HCl) gas. HCl can heavily protonate the tertiary amine, leading to water-soluble salts that complicate extraction.

  • Causality of Triethylamine (TEA) & THF: Tetrahydrofuran (THF) is utilized as a polar aprotic solvent because it readily solubilizes both the substrate and the reagents without participating in nucleophilic attack[2]. TEA is introduced as a non-nucleophilic acid scavenger. As the esterification proceeds, acetic acid is liberated. TEA neutralizes this acid, forming triethylammonium acetate, which drives the chemical equilibrium forward and prevents the acidic cleavage of the newly formed ester bonds.

Synthetic Workflow Visualization

Synthesis Toluidine m-Toluidine (C7H9N) Alkylation N-Alkylation 2-Bromoethanol K2CO3 Base Toluidine->Alkylation Intermediate N,N-bis(2-hydroxyethyl)- 3-methylaniline Alkylation->Intermediate SN2 Mechanism Acetylation O-Acetylation Acetic Anhydride TEA / THF Intermediate->Acetylation Product 2,2'-((3-Methylphenyl)imino) bisethyl diacetate Acetylation->Product Acyl Substitution

Caption: Synthetic workflow for 2,2'-((3-Methylphenyl)imino)bisethyl diacetate from m-toluidine.

Quantitative Data & Stoichiometry

Table 1: Physicochemical Properties of the Target Molecule []

PropertySpecification
Chemical Name 2,2'-((3-Methylphenyl)imino)bisethyl diacetate
CAS Registry Number 21615-36-1
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Density ~1.118 g/cm³
SMILES String CC1=CC(=CC=C1)N(CCOC(=O)C)CCOC(=O)C

Table 2: Stoichiometric Matrix for O-Acetylation (100 mmol scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
N,N-bis(2-hydroxyethyl)-3-methylaniline 195.261.0 eq19.53 gSubstrate
Acetic Anhydride 102.092.5 eq25.52 g (23.6 mL)Acylating Agent
Triethylamine (TEA) 101.193.0 eq30.36 g (41.8 mL)Acid Scavenger
Tetrahydrofuran (THF) 72.11Solvent150 mLAprotic Solvent

Experimental Methodologies

Protocol A: Preparation of N,N-bis(2-hydroxyethyl)-3-methylaniline

Note: This intermediate is also commercially available. If purchasing directly, proceed to Protocol B.

  • Setup: Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Reaction: Dissolve m-toluidine (10.7 g, 100 mmol) in 100 mL of ethanol. Add finely powdered K₂CO₃ (34.5 g, 250 mmol).

  • Addition: Heat the suspension to a gentle reflux. Dropwise, add 2-bromoethanol (31.2 g, 250 mmol) over 30 minutes.

  • Reflux & Monitor: Maintain reflux for 18-24 hours. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The primary amine starting material will disappear, replaced first by a secondary amine intermediate, and finally by the highly polar tertiary amine diol product.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude intermediate.

Protocol B: Acetylation to 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

Adapted from established N,N-dialkylaniline acetylation procedures[2][4].

  • System Preparation: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N-bis(2-hydroxyethyl)-3-methylaniline (19.53 g, 100 mmol) in anhydrous THF (150 mL).

  • Base Addition: Add Triethylamine (41.8 mL, 300 mmol) to the solution. Stir for 5 minutes at room temperature to ensure homogeneity. Place the flask in an ambient water bath to control mild exothermic activity.

  • Acylation: Using an addition funnel, add Acetic Anhydride (23.6 mL, 250 mmol) dropwise over 20 minutes.

  • Reaction Maturation: Stir the mixture at room temperature (20–25 °C) for 2 to 4 hours.

    • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: Hexane:Ethyl Acetate 1:1). The diol starting material (R_f ~ 0.1) should be completely consumed, replaced by a single, highly lipophilic product spot (R_f ~ 0.6-0.7).

  • Quenching & Extraction: Pour the reaction mixture slowly into 500 mL of ice-cold distilled water. This quenches any unreacted acetic anhydride into water-soluble acetic acid[2]. Extract the aqueous mixture with Chloroform or Dichloromethane (3 x 150 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 100 mL) to remove residual acetic acid, followed by brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield 2,2'-((3-Methylphenyl)imino)bisethyl diacetate as a viscous, pale-yellow oil.

    • Analytical Validation: Confirm structure via ¹H NMR. Look for the disappearance of broad -OH peaks (usually around δ 3.5-4.0 ppm depending on solvent) and the appearance of a sharp 6-proton singlet at ~δ 2.05 ppm corresponding to the newly formed acetyl methyl groups[2][4].

References

  • Optica Publishing Group. "Synthesis of polyamic acid possessing second-order nonlinear optical properties and its application to Langmuir–Blodgett films". Applied Optics. Available at:[Link]

  • NC State Repository. "Abstract: Some simple anilines suitable for azo dye synthesis". North Carolina State University. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the critical bottlenecks encountered during the synthesis of 2,2'-((3-Methylphenyl)imino)bisethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the critical bottlenecks encountered during the synthesis of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CAS: 21615-36-1). This compound is a highly valued tertiary amine intermediate utilized in the production of azo and disperse dyes, most notably Disperse Violet 33[1], as well as various pharmaceutical precursors.

The synthesis relies on a two-stage process: the ethoxylation of m-toluidine to form the diol intermediate N,N-bis(2-hydroxyethyl)-m-toluidine (CAS: 91-99-6), followed by exhaustive acetylation. Yield losses typically stem from incomplete bis-alkylation, ester hydrolysis, or thermal degradation. This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to maximize your experimental yield.

Synthesis Workflow

SynthesisWorkflow mTol m-Toluidine (CAS: 108-44-1) Diol N,N-bis(2-hydroxyethyl)-m-toluidine (CAS: 91-99-6) mTol->Diol Step 1: Ethoxylation 150°C, 4 Kg/cm² EO Ethylene Oxide (2.2 eq) (CAS: 75-21-8) EO->Diol Product 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CAS: 21615-36-1) Diol->Product Step 2: Acetylation 130°C, NMI Catalyst Ac2O Acetic Anhydride (>2.5 eq) (CAS: 108-24-7) Ac2O->Product

Two-step synthesis workflow of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate from m-toluidine.

Troubleshooting Guide & FAQs

Q1: Why is my bis-alkylation incomplete, leaving a significant N-(2-hydroxyethyl)-m-toluidine impurity? Expert Insight: The first ethoxylation of m-toluidine proceeds rapidly. However, the addition of the first hydroxyethyl group introduces steric hindrance and alters the electron density of the nitrogen lone pair, significantly reducing the reaction rate for the second ethylene oxide addition. Causality & Solution: To drive the reaction to completion, kinetic barriers must be overcome. Maintain a strict excess of ethylene oxide (2.2 to 2.5 equivalents). Operating at elevated temperatures (150–160°C) under pressure (up to 4 Kg/cm²) is required to force the second addition[2].

Q2: During the acetylation step, my yield of the diacetate is low, and I detect unreacted diol and monoacetate. How can I push the reaction to completion? Expert Insight: Acetylation with acetic anhydride is an equilibrium-driven process. The tertiary amine core of N,N-bis(2-hydroxyethyl)-m-toluidine can sterically hinder the acetylation of the terminal hydroxyls. Causality & Solution: If the acetic acid byproduct is not removed, the equilibrium will stall. Utilize a nucleophilic catalyst such as N-methylimidazole (NMI) to form a highly reactive N-acetylimidazolium intermediate. Heat the reaction mixture to 130°C for 3 hours and continuously strip the acetic acid byproduct using a rotary evaporator or vacuum distillation setup to drive the equilibrium forward via Le Chatelier's principle[3].

Q3: What causes the dark brown discoloration during the acetylation step, and how can I minimize it? Expert Insight: Aromatic amines are highly susceptible to oxidation, especially at the elevated temperatures (130°C) required for exhaustive acetylation. Causality & Solution: The discoloration is caused by the formation of oxidized polymeric byproducts. The entire acetylation process must be conducted under a strict nitrogen (N₂) atmosphere[3]. Ensure all solvents and reagents are degassed prior to use.

Experimental Protocols
Protocol A: Ethoxylation of m-Toluidine (Diol Intermediate Synthesis)

This protocol establishes the tertiary amine core. Strict temperature and pressure controls are required to prevent thermal runaway.

  • Preparation: Charge 1.0 molar equivalent of m-toluidine into a high-pressure autoclave reactor equipped with a magnetic stirrer and a heating/cooling jacket.

  • Purging: Seal the vessel and remove ambient oxygen by performing three consecutive nitrogen (N₂) vacuum-purge cycles.

    • Causality: Removing oxygen prevents the oxidative degradation of the amine at high temperatures.

  • Heating: Heat the reactor to 150°C.

  • Addition: Continuously feed 2.2 molar equivalents of ethylene oxide via a dip tube directly into the organic solution.

    • Causality: The reaction is highly exothermic. Utilize the cooling jacket to maintain the internal temperature strictly between 150–160°C. The internal pressure will reach approximately 4 Kg/cm²[2].

  • Post-Reaction: After the addition is complete, maintain the temperature and stirring for 3 hours.

  • In-Process Control (Self-Validation): Sample the reactor and analyze via GC-MS. Do not proceed to workup until the mono-alkylated intermediate peak is <1%.

  • Workup: Cool the reactor to room temperature. Apply a vacuum to remove unreacted ethylene oxide gas. Distill the liquid phase under vacuum to eliminate any residual mono-alkylated intermediates, yielding pure N,N-bis(2-hydroxyethyl)-m-toluidine[2].

Protocol B: Acetylation to 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

This protocol converts the diol into the final diacetate. Managing the equilibrium is the critical success factor.

  • Setup: Equip a 1 L 3-neck flask with a thermometer, mechanical stirrer, condenser, and a continuous N₂ inlet[3].

  • Charging: Add 1.0 molar equivalent of the N,N-bis(2-hydroxyethyl)-m-toluidine intermediate, 2.5 molar equivalents of acetic anhydride, and 0.05 molar equivalents of N-methylimidazole (NMI) catalyst[3].

  • Reaction: Heat the mixture to 130°C under a continuous N₂ sweep. Maintain this temperature for 3 hours[3].

    • Causality: The NMI catalyst lowers the activation energy, while the 130°C temperature ensures the reaction overcomes the steric hindrance of the tertiary amine core.

  • In-Process Control (Self-Validation): Sample the mixture for HPLC analysis to confirm the absence of monoacetate intermediates.

  • Isolation: Transfer the material to a rotary evaporator. Strip the acetic acid byproduct and excess acetic anhydride under vacuum to afford the final diacetate product as a brown oil[3].

Quantitative Data Summary
ParameterStep 1: EthoxylationStep 2: Acetylation
Starting Material m-ToluidineN,N-bis(2-hydroxyethyl)-m-toluidine
Reagent Ethylene Oxide (2.2 eq)Acetic Anhydride (2.5 eq)
Catalyst NoneN-methylimidazole (NMI)
Temperature 150–160 °C130 °C
Pressure ~4 Kg/cm²Ambient (Vacuum for workup)
Reaction Time 3 hours3 hours
Atmosphere Nitrogen (N₂)Nitrogen (N₂)
In-Process Control GC-MS (monitor mono-alkyl)HPLC (monitor mono-acetate)

Sources

Optimization

Technical Support Center: Storage and Stability of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

Welcome to the dedicated technical support guide for 2,2'-((3-Methylphenyl)imino)bisethyl diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2,2'-((3-Methylphenyl)imino)bisethyl diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing thermal degradation during storage and to offer troubleshooting solutions for common stability-related issues.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate.

Q1: What is the typical appearance of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate and what does a change in color signify?

A1: In its pure form, 2,2'-((3-Methylphenyl)imino)bisethyl diacetate is a colorless to pale yellow liquid. A noticeable change in color, such as darkening to yellow or brown, is often an indicator of degradation. This can be due to a variety of factors including exposure to heat, light, or atmospheric oxygen, which can lead to the formation of chromophoric impurities.

Q2: What are the primary chemical functionalities of this molecule that are susceptible to degradation?

A2: The molecule contains two key functional groups that are prone to degradation:

  • Diacetate Esters: The ester linkages are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the cleavage of the acetate groups.

  • Tertiary Aromatic Imine: The imine group and the aromatic ring can be sensitive to oxidation. The nitrogen atom and the electron-rich aromatic ring are potential sites for oxidative attack.

Q3: What are the general recommended storage conditions for this compound?

A3: To minimize degradation, 2,2'-((3-Methylphenyl)imino)bisethyl diacetate should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be tightly sealed to prevent exposure to moisture and air. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

II. Troubleshooting Guide: Diagnosing and Preventing Degradation

This section provides a detailed question-and-answer formatted guide to troubleshoot specific degradation issues you may encounter during your experiments.

Issue 1: The compound has developed a strong yellow or brown color during storage.

Q: What is the likely cause of this discoloration?

A: The development of a yellow or brown color is a strong indication of oxidative degradation of the tertiary aromatic imine functionality. Aromatic amines and imines are known to form colored oxidation products. This process can be accelerated by exposure to heat, light (photo-oxidation), and the presence of oxygen.

Q: How can I prevent this oxidative degradation?

A:

  • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen. This can be achieved by purging the headspace of the storage vial before sealing.

  • Light Protection: Use amber-colored vials or store the compound in a light-blocking container to prevent photo-oxidation.

  • Temperature Control: Maintain storage at the recommended low temperature (2-8 °C) to slow down the rate of oxidative reactions.

  • Antioxidant Addition: For some applications, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with your downstream experiments.

Issue 2: Purity analysis by HPLC shows the appearance of new, more polar peaks.

Q: What degradation pathway leads to the formation of more polar species?

A: The appearance of more polar peaks on a reverse-phase HPLC chromatogram is characteristic of hydrolysis of the diacetate ester groups. The hydrolysis products, a monoacetate and subsequently the diol, are more polar than the parent compound due to the presence of hydroxyl groups. This hydrolysis can be catalyzed by trace amounts of acid or base in the sample or on the storage container surface.

Q: What steps can I take to minimize hydrolysis?

A:

  • Moisture Control: Ensure the compound is stored in a tightly sealed container in a dry environment. A desiccator can be used for additional protection against moisture.

  • pH Neutrality: Use high-purity, neutral glassware for storage. Avoid any acidic or basic residues that could catalyze hydrolysis.

  • Aprotic Solvents: If storing in solution, use a dry, aprotic solvent.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for 2,2'-((3-Methylphenyl)imino)bisethyl diacetate.

G Parent 2,2'-((3-Methylphenyl)imino)bisethyl diacetate Oxidation Oxidative Degradation Parent->Oxidation Heat, Light, O2 Hydrolysis Hydrolysis Parent->Hydrolysis H2O (acid/base catalyzed) Degradant_Ox Colored Oxidation Products Oxidation->Degradant_Ox Degradant_Hy1 Monoacetate Intermediate Hydrolysis->Degradant_Hy1 Degradant_Hy1->Hydrolysis H2O Degradant_Hy2 Diol Product Degradant_Hy1->Degradant_Hy2

Caption: Primary degradation pathways of the target compound.

III. Experimental Protocols

This section provides detailed methodologies for assessing the stability of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate. These protocols are based on established principles of pharmaceutical stability testing.[1][2][3][4][5]

Protocol 1: Forced Degradation Study (Stress Testing)

This study is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[5]

Objective: To understand the degradation pathways under various stress conditions.

Materials:

  • 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60 °C for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours).

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place a solid sample in a calibrated oven at an elevated temperature (e.g., 80 °C). Sample at various time points.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples, then dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.[6]

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Suggested HPLC Parameters (to be optimized):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a fixed wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are crucial for demonstrating specificity.

Troubleshooting Logic for Stability Studies

The following diagram outlines a logical workflow for troubleshooting stability issues.

G Start Stability Issue Observed (e.g., color change, new peaks) Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? Start->Check_Storage Check_Handling Review Handling Procedures: - Purity of solvents? - pH of solutions? - Exposure to air/moisture? Start->Check_Handling High_Temp High Temperature Check_Storage->High_Temp Yes Light_Exp Light Exposure Check_Storage->Light_Exp Yes Air_Exp Air/Moisture Exposure Check_Storage->Air_Exp Yes Solvent_Imp Solvent Impurities Check_Handling->Solvent_Imp Yes pH_Issue Non-neutral pH Check_Handling->pH_Issue Yes Action_Temp Implement Refrigerated Storage High_Temp->Action_Temp Action_Light Use Amber Vials/ Store in Dark Light_Exp->Action_Light Action_Air Store Under Inert Gas/ Use Desiccator Air_Exp->Action_Air Action_Solvent Use High-Purity, Dry Solvents Solvent_Imp->Action_Solvent Action_pH Use Buffered Solutions/ Neutral Glassware pH_Issue->Action_pH

Caption: Troubleshooting workflow for stability issues.

IV. Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rates of both hydrolytic and oxidative degradation.
Light Protect from light (Amber vials)Prevents photo-oxidation of the aromatic imine moiety.
Atmosphere Tightly sealed container. For high-purity applications, store under an inert gas (Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and hydrolysis.
Moisture Store in a dry environment. Consider using a desiccator.Prevents hydrolysis of the diacetate ester functional groups.

V. References

  • Molecular Entanglement Facilitated Improvement of Thermal Stability of Cellulose Diacetate. (2025). MDPI. [Link]

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. (2009). ACS Publications. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. [Link]

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-Phosphate (PLP). (n.d.). PMC. [Link]

  • Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en). (2006). ResearchGate. [Link]

  • Thermal degradation of esters/ethers derived from tartaric acid. (2025). ResearchGate. [Link]

  • Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. (2017). ACS Publications. [Link]

  • Pharmaceutical Stability Testing. (n.d.). Emery Pharma. [Link]

  • Theoretical Study of the Oxidation Mechanism of Aromatic Amines. (n.d.). RSC Publishing. [Link]

  • Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5 '-phosphate. (n.d.). ResearchGate. [Link]

  • Effect of Thermal and Photochemical Degradation Strategies on the Deterioration of Cellulose Diacetate. (n.d.). ResearchGate. [Link]

  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. (2010). Beilstein Journals. [Link]

    • Reaction of Amines with Nitrous Acid. (n.d.). MSU chemistry. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Oxidation of tertiary amines in the presence of different nucleophiles.. (n.d.). ResearchGate. [Link]

  • Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. (2019). MDPI. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. (n.d.). PMC. [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

  • Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study. (2018). Semantic Scholar. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]

  • Mechanistic Insights into Fe Catalyzed α-C-H Oxidations of Tertiary Amines. (n.d.). ChemRxiv. [Link]

  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Troubleshooting

Resolving crystallization issues with 2,2'-((3-Methylphenyl)imino)bisethyl diacetate

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Crystallization Troubleshooting

Target Compound: 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CAS: 21615-36-1) Molecular Formula: C₁₅H₂₁NO₄[] Application Context: Organic intermediate, dye synthesis (coupling component)[2], and pharmaceutical development.

Part 1: Mechanistic Overview of the Crystallization Barrier

Crystallizing 2,2'-((3-Methylphenyl)imino)bisethyl diacetate is notoriously difficult. The molecule features a rigid, asymmetric 3-methylphenyl (m-tolyl) core attached to a tertiary amine with two highly flexible ethyl diacetate chains (-CH₂CH₂OCOCH₃)[].

From a thermodynamic perspective, the flexibility of these ester chains creates a massive entropic barrier to crystal lattice packing. When supersaturation is induced (via cooling or antisolvent addition), the integration of these flexible solute molecules into a rigid lattice is kinetically hindered[3]. Instead of nucleating, the system minimizes its Gibbs free energy by undergoing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[4]. The homogeneous solution crosses the binodal curve and splits into two liquid phases: a solvent-rich phase and a dense, solute-rich oil phase[3][4].

Because the solute-rich oil droplets are highly disordered, they act as an excellent "sponge" for structurally similar impurities, drastically reducing the purity of the final product if the oil is allowed to spontaneously solidify into an amorphous gum[3][5].

Part 2: Troubleshooting FAQs

Q1: Why does my product consistently form a cloudy emulsion and then a sticky oil instead of a crystalline suspension? A: You are crossing the Oiling-Out Limit (OOL) before reaching the metastable zone for crystallization[6]. Because the kinetics of LLPS are faster than the kinetics of heterogeneous nucleation for this specific flexible ester, the system demixes into an emulsion[4]. The cloudiness you observe is not crystal nucleation; it is the scattering of light by microscopic oil droplets[3].

Q2: I tried adding seed crystals when the solution became cloudy, but they disappeared and the oiling out continued. Why? A: Adding seeds to an already oiled-out system is a common but fatal error. A miscibility gap is a thermodynamic phenomenon; once the emulsion forms, the solute-rich oil phase is actually undersaturated with respect to the solid crystal[3]. Therefore, any seed crystals added to the emulsion will simply dissolve into the oil droplets[3]. Seeding must occur before the system hits the miscibility gap.

Q3: How does my choice of solvent impact the oiling-out propensity? A: Counterintuitively, choosing a solvent where the compound is highly soluble (like dichloromethane) increases the risk of oiling out. High-solubility solvents reduce the maximum achievable supersaturation, forcing your process trajectory directly into the miscibility gap during antisolvent addition[6]. You must select a solvent system with moderate solubility to widen the gap between the solubility curve and the LLPS boundary[6].

Q4: My batch has already oiled out into a sticky gum at the bottom of the reactor. Can I recover it? A: Yes, through a process of thermal cycling and trituration. The amorphous gum is in a metastable state. By adding a highly non-polar antisolvent (e.g., heptane) and subjecting the mixture to prolonged mechanical shear (trituration) while cycling the temperature just below the glass transition temperature of the oil, you can provide the activation energy required to force lattice organization.

Part 3: Phase Trajectory & Workflow Visualization

The diagram below illustrates the thermodynamic pathways of your crystallization process. To succeed, your process must follow the green trajectory, bypassing the miscibility gap.

LLPS_Crystallization Sol Homogeneous Solution (CAS 21615-36-1) Cool Rapid Cooling / Fast Antisolvent (High Supersaturation) Sol->Cool Uncontrolled Trajectory Seed Controlled Antisolvent Addition + Seeding in Metastable Zone Sol->Seed Optimized Trajectory LLPS Miscibility Gap (Liquid-Liquid Phase Separation) Cool->LLPS Crosses Oiling-Out Limit (OOL) Oil Solute-Rich Oil Phase (Impurity Entrapment) LLPS->Oil Gum Amorphous Gum (Failed Crystallization) Oil->Gum Spontaneous Solidification Oil->Seed Thermal Cycling / Trituration Nuc Heterogeneous Nucleation (Bypasses Binodal Curve) Seed->Nuc Integration into Lattice Cryst High-Purity Crystals Nuc->Cryst Controlled Growth

Thermodynamic pathways of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate crystallization vs. LLPS.

Part 4: Solvent System Selection Data

The choice of the solvent/antisolvent pair dictates the ternary phase diagram and the location of the Oiling-Out Limit (OOL)[6][7].

Primary SolventAntisolventSolubility ProfileLLPS PropensityScientific Rationale & Recommendation
Dichloromethane HexanesExtremely HighVery High Avoid. High solubility reduces achievable supersaturation, forcing the system into the miscibility gap[6].
Acetone WaterHighHigh Avoid. Prone to oiling out. Furthermore, water at elevated temperatures may hydrolyze the delicate ethyl diacetate ester groups.
Ethyl Acetate HeptaneModerateMedium Acceptable. Allows for controlled supersaturation. Requires precise seeding at 10-15% v/v heptane addition.
CPME HeptaneModerateLow Preferred. Cyclopentyl methyl ether (CPME) provides a highly favorable ternary phase trajectory, keeping the system outside the binodal curve[7].

Part 5: Self-Validating Experimental Protocols

Protocol A: Optimized Anti-Solvent Crystallization (Bypassing LLPS)

Objective: To achieve pure crystalline 2,2'-((3-Methylphenyl)imino)bisethyl diacetate by controlling the supersaturation trajectory.

  • Dissolution: Dissolve the crude compound in Cyclopentyl methyl ether (CPME) at 45°C to achieve a concentration of exactly 2.5 g/mL. Ensure complete dissolution.

  • Clarification: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove foreign particulates that could induce premature, uncontrolled nucleation.

  • Initial Antisolvent Charge: Slowly add Heptane (pre-heated to 45°C) dropwise at a rate of 0.1 mL/min until the solvent composition reaches 85:15 CPME:Heptane.

  • Seeding (Critical Step): Pause the antisolvent addition. The solution must be perfectly clear (if it is cloudy, you have hit the OOL; heat to 55°C to redissolve). Introduce 1-2 wt% of highly pure, milled seed crystals.

  • Aging: Hold the suspension isothermally at 45°C for 60 minutes. Self-Validation: Inspect the reactor. The seeds should not dissolve, and a faint silky birefringence should develop, indicating secondary nucleation.

  • Cooling & Final Antisolvent: Ramp the temperature down to 5°C at a strictly controlled rate of 0.1°C/min, while simultaneously dosing the remaining Heptane over 4 hours.

  • Isolation: Filter the resulting crystalline slurry, wash with cold Heptane (0°C), and dry under vacuum at 30°C.

Protocol B: Reworking an Oiled-Out Batch (Trituration)

Objective: To recover a batch that has already undergone LLPS and formed an amorphous gum.

  • Decantation: Decant the supernatant mother liquor from the sticky gum.

  • Solvent Replacement: Add 5 volumes of cold Heptane (5°C) directly to the gum.

  • Mechanical Shear: Apply vigorous mechanical stirring (anchor stirrer preferred) to maximize the surface area of the gum exposed to the antisolvent.

  • Thermal Cycling: Cycle the reactor temperature between 5°C and 25°C at 1-hour intervals. The thermal stress, combined with the non-polar environment, forces the disordered molecules to slowly align into a crystal lattice.

  • Validation: Over 12-24 hours, the sticky, translucent gum will spontaneously transform into an opaque, granular, filterable solid. Once granular, proceed to filter and recrystallize using Protocol A.

References

  • Koskinen, M. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Lappeenranta University of Technology (LUTPub). Retrieved from: [Link]

  • Lu, J., et al. (2021). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications. Retrieved from: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from: [Link]

  • Nakai, H., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, ACS Publications. Retrieved from:[Link]

  • Wang, Y., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. Retrieved from:[Link]

  • Arkat USA. Synthesis and application of novel 4,5,6,7-tetrahydrobenzothiazole based azo disperse dyes. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Esterification of m-Toluidine Derivatives

Welcome to the Application Scientist Support Hub. Esterifying bifunctional aromatic amines—specifically m-toluidine derivatives like 3-methyl-4-aminobenzoic acid—presents a classic chemoselectivity challenge.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Esterifying bifunctional aromatic amines—specifically m-toluidine derivatives like 3-methyl-4-aminobenzoic acid—presents a classic chemoselectivity challenge. Because these molecules contain both a carboxylic acid (or hydroxyl) group and a primary amine, standard esterification conditions often lead to unwanted side reactions.

This guide provides field-proven troubleshooting workflows, self-validating experimental protocols, and mechanistic insights to help you achieve high-yield O-esterification while completely suppressing N-acylation.

The Mechanistic Root of the Problem

The primary cause of failure when esterifying m-toluidine derivatives is the inherent nucleophilicity of the primary amine group. Nitrogen is less electronegative than oxygen, making the −NH2​ group a superior nucleophile compared to the alcohol solvent or the carboxylic acid oxygen.

Furthermore, the methyl group at the meta position of the aromatic ring exerts a weak inductive electron-donating effect, which subtly increases the electron density on the amine. If the reaction is run under neutral or basic conditions (e.g., using standard coupling reagents like DCC or EDC), the unprotected amine will rapidly attack the activated acyl intermediate. This causality leads directly to N-acylation (amide formation) or, in concentrated solutions, uncontrolled polymerization [1].

To minimize these side reactions, we must manipulate the electronic state of the amine. By introducing a strong acid, we force the protonation of the amine into an anilinium ion ( −NH3+​ ). This phase change completely strips the nitrogen of its lone pair, quenching its nucleophilicity and allowing the weaker oxygen nucleophile to successfully drive the esterification[2].

Core Troubleshooting Workflows

The following diagram illustrates the logical pathways and outcomes based on your chosen esterification strategy.

G Start m-Toluidine Derivative (e.g., 3-methyl-4-aminobenzoic acid) Path1 Direct Fischer Esterification (Strong Acid Catalyst) Start->Path1 Excess H+ Path2 Amine Protection Strategy (Boc2O / Cbz-Cl) Start->Path2 Protecting Group Path3 Standard Esterification (No Acid / No Protection) Start->Path3 Neutral/Basic Protonated Anilinium Ion Formed (Nucleophilicity Quenched) Path1->Protonated Protected N-Protected Intermediate (Steric/Electronic Shielding) Path2->Protected SideReaction N-Acylation / Polymerization (Unwanted Side Products) Path3->SideReaction Success1 Target Ester (High Yield, No Amide) Protonated->Success1 Success2 Target Ester (Requires Deprotection) Protected->Success2

Reaction pathways for the esterification of m-toluidine derivatives.

Validated Experimental Protocols

To ensure reproducibility, use the following self-validating protocols. Each method relies on specific visual phase changes to confirm the success of the chemical transformation.

Protocol A: Acid-Catalyzed Fischer Esterification (Recommended)

This method utilizes the dual nature of sulfuric acid as both a catalyst for the esterification and a protecting agent for the amine[2].

  • Suspension: In a 100-mL round-bottom flask equipped with a magnetic stir bar, suspend 3-methyl-4-aminobenzoic acid (1.0 eq) in absolute alcohol (e.g., ethanol or methanol, 20 eq).

  • Protonation & Activation: Slowly add concentrated H2​SO4​ (2.0 eq) dropwise while stirring. Causality Note: A thick white precipitate (the hydrogen sulfate salt of the amine) will initially form, validating that the amine has been successfully protonated and deactivated[3].

  • Reflux: Heat the mixture to reflux for 2–4 hours. The precipitate will gradually dissolve as the carboxylic acid converts into the more soluble ester.

  • Quenching: Cool the reaction to room temperature and pour it into 30 mL of ice water. The product currently exists as a water-soluble anilinium salt.

  • Self-Validating Isolation: Slowly add a 10% aqueous Na2​CO3​ solution dropwise. Monitor the pH. As the pH approaches 8, the acid is neutralized, and the free-base ester will rapidly precipitate out of the solution as a white/off-white solid[3]. Note: The cessation of gas evolution and the sudden phase change validate the successful recovery of the free amine.

  • Collection: Collect the solid via vacuum filtration (Hirsch/Büchner funnel), wash with cold distilled water, and dry overnight.

Protocol B: Thionyl Chloride-Mediated Esterification

For sterically hindered derivatives where Fischer esterification is too slow, this method generates HCl in situ to protect the amine while forming a highly reactive acyl chloride intermediate[4].

  • Preparation: Suspend the m-toluidine derivative (1.0 eq) in anhydrous methanol (or ethanol) at 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride ( SOCl2​ , 2.2 eq) dropwise. Causality Note: The reaction of SOCl2​ with the alcohol vigorously generates HCl gas, which immediately protonates the amine, preventing N-acylation[4].

  • Reflux: Remove the ice bath and heat to reflux for 4 hours.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess solvent and volatile byproducts ( SO2​ , HCl ). The product is isolated cleanly as the ester hydrochloride salt[4].

Quantitative Method Comparison

MethodologySide Reaction RiskScalabilityReagent ToxicityTypical YieldBest Use Case
Fischer Esterification ( H2​SO4​ ) Low (if pH < 2)HighModerate75–85%Standard alkyl esters (methyl, ethyl)
Thionyl Chloride ( SOCl2​ ) Very LowHighHigh (Corrosive gas)85–95%Sterically hindered substrates
Boc-Protection + Coupling Zero N-acylationModerateLow60–70% (over 3 steps)Sensitive substrates requiring mild conditions

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning into a dark, insoluble tar? A: This is a classic sign of uncontrolled polymerization. If the acid concentration drops or is insufficient at the start of the reaction, the free amine regains its nucleophilicity and attacks the activated carboxylic acid of adjacent molecules. To troubleshoot, ensure a strict stoichiometric excess of strong acid (at least 2.0 equivalents) is maintained throughout the reflux phase[2].

Q: How do I safely isolate the free-base ester after an acid-catalyzed reaction without hydrolyzing the new ester? A: Post-reaction, your product is trapped in the aqueous layer as a water-soluble anilinium salt. You must neutralize it slowly with a mild base like 10% Na2​CO3​ at 0 °C until pH 8. Avoid strong bases like NaOH or KOH , as these will trigger base-catalyzed ester hydrolysis (saponification), destroying your product[3].

Q: Can I use standard coupling reagents (e.g., DCC, EDC) for this esterification? A: No, not directly. Coupling reagents activate the carboxyl group under neutral or mildly basic conditions. Under these conditions, the m-toluidine amine remains a potent nucleophile and will immediately attack the activated intermediate, leading to N-acylation. If you must use coupling reagents, you are required to use an orthogonal protecting group strategy (such as Boc or Fmoc) to shield the amine prior to the esterification step[1].

Q: I used Protocol B ( SOCl2​ ). Why is my isolated product highly soluble in water? A: Protocol B yields the product as a hydrochloride salt, which is highly water-soluble. If you require the free base for downstream applications, you must dissolve the salt in a minimal amount of water and neutralize it with a mild base (like sodium bicarbonate) to precipitate the free amine[4].

References

  • Title: 3: Esterification (Experiment) | Source: Chemistry LibreTexts | URL: 3

  • Title: Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid | Source: ResearchGate | URL: 2

  • Title: Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol | Source: Benchchem | URL: 4

  • Title: Protective Groups | Source: Organic Chemistry Portal | URL: 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 2,2'-((3-Methylphenyl)imino)bisethyl diacetate vs. N,N-bis(2-hydroxyethyl)-m-toluidine in Polymerization Systems

Introduction In the realm of polymer chemistry, particularly in the formulation of coatings, adhesives, and composite materials, the role of accelerators and curing agents is paramount. These molecules dictate the kineti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of polymer chemistry, particularly in the formulation of coatings, adhesives, and composite materials, the role of accelerators and curing agents is paramount. These molecules dictate the kinetics of polymerization, influencing critical properties such as cure speed, working life (pot life), and the final thermomechanical characteristics of the thermoset material. Tertiary aromatic amines are a prominent class of such compounds, valued for their ability to promote curing reactions at ambient or slightly elevated temperatures.

This guide provides an in-depth, objective comparison of the reactivity of two tertiary aromatic amines: 2,2'-((3-Methylphenyl)imino)bisethyl diacetate and N,N-bis(2-hydroxyethyl)-m-toluidine . While both share a common N,N-disubstituted m-toluidine core, the crucial difference lies in their terminal functional groups: acetate esters versus primary alcohols. This structural divergence is the foundation for significant differences in their reactivity, mechanism of action, and suitability for various applications.

This analysis is intended for researchers, scientists, and drug development professionals who utilize polymerization systems and require a nuanced understanding of how molecular structure translates to performance in complex formulations. We will explore the underlying chemical principles, present supporting experimental frameworks, and offer insights into the practical implications of selecting one compound over the other.

Molecular Structure and Inherent Properties: A Tale of Two Functional Groups

The reactivity of a tertiary amine in a polymerization system is governed by two primary factors: the steric and electronic environment around the nitrogen atom's lone pair of electrons, and the chemical nature of its substituent groups.

  • N,N-bis(2-hydroxyethyl)-m-toluidine (BHET) : This molecule possesses two terminal hydroxyl (-OH) groups. These groups are protic and can participate in hydrogen bonding, which can influence viscosity and solubility in polar media.[1] More importantly, the hydroxyl groups are reactive sites themselves, capable of participating in reactions with epoxides and isocyanates. This dual functionality—acting as both a catalyst (via the amine) and a co-reactant (via the hydroxyls)—is a key feature of its reactivity profile.[2][3]

  • 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (BMIDA) : This compound features two terminal acetate (-OCOCH₃) groups. These ester groups are aprotic and significantly larger than the hydroxyl groups, creating more steric hindrance around the nitrogen center. Unlike the hydroxyl groups of BHET, the acetate groups are generally non-reactive under typical amine-cured polymerization conditions. Their primary influence is steric and electronic, modifying the basicity and accessibility of the nitrogen's lone pair.

Below is a visual comparison of their chemical structures.

G cluster_0 N,N-bis(2-hydroxyethyl)-m-toluidine (BHET) cluster_1 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (BMIDA) a b

Caption: Chemical structures of BHET and BMIDA.

A summary of their key properties is presented in Table 1.

PropertyN,N-bis(2-hydroxyethyl)-m-toluidine (BHET)2,2'-((3-Methylphenyl)imino)bisethyl diacetate (BMIDA)
CAS Number 91-99-6[2]21615-36-1[4][]
Molecular Formula C₁₁H₁₇NO₂[2]C₁₅H₂₁NO₄[]
Molecular Weight 195.26 g/mol [1][6]279.33 g/mol []
Key Functional Groups Tertiary Amine, Hydroxyl (-OH)Tertiary Amine, Acetate Ester (-OCOCH₃)
Primary Role Curing agent/accelerator for epoxy and unsaturated resins[2][7]Reagent in organic synthesis, potential polymerization accelerator[4]
Physical State Solid or liquid[8]Colorless to pale yellow liquid[4]

Reactivity in Free-Radical Polymerization

Tertiary aromatic amines are widely used as accelerators in redox initiation systems, typically paired with a peroxide like benzoyl peroxide (BPO), for the curing of acrylic and unsaturated polyester resins.[7][9] The amine's function is to facilitate the decomposition of the peroxide at ambient temperatures, generating the free radicals necessary to initiate polymerization.

Mechanism of Action

The acceleration mechanism involves a single electron transfer from the lone pair of the nitrogen atom to the peroxide, leading to its cleavage and the formation of a benzoyloxy radical and a benzoate anion. The resulting amine radical cation then fragments to generate a carbon-centered radical, which also initiates polymerization.

G Amine R₃N: Complex [R₃N⁺·  Ph-C(O)O·  ⁻O(O)C-Ph] Amine->Complex e⁻ transfer BPO Ph-C(O)O-O(O)C-Ph BPO->Complex Products1 R₃N⁺·  +  Ph-C(O)O· Complex->Products1 Products2 Ph-C(O)O⁻ Complex->Products2 Radical Radical Initiator Products1->Radical Anion Anion Products2->Anion

Caption: General mechanism of amine-accelerated peroxide decomposition.

Comparative Reactivity Analysis

The key difference in reactivity between BHET and BMIDA in this context stems from the electronic and steric effects of their respective side chains.

  • BHET (Higher Reactivity Expected): The hydroxyl groups are electron-withdrawing through induction, which slightly decreases the basicity of the nitrogen compared to an alkyl group. However, their small size results in minimal steric hindrance. The accessibility of the nitrogen's lone pair is high, allowing for efficient interaction with the bulky peroxide molecule. This leads to a faster decomposition of the peroxide and thus a more rapid polymerization.[10]

  • BMIDA (Lower Reactivity Expected): The acetate groups are bulkier than the hydroxyl groups. This increased steric hindrance around the nitrogen atom is expected to impede its ability to approach and react with the peroxide initiator. While the ester's carbonyl group is electron-withdrawing, the steric factor is likely to be the dominant influence, resulting in a slower rate of radical generation and, consequently, a longer gel time and slower cure.

Reactivity in Epoxy Resin Curing

Epoxy curing involves the reaction of epoxy resins with curing agents to form a cross-linked polymer network. Tertiary amines can act as catalysts for the homopolymerization of epoxy resins or as accelerators for other curing agents like anhydrides or primary/secondary amines.[11]

  • BHET (Dual-Function Reactivity): BHET's reactivity is multifaceted.

    • Catalytic Action: The tertiary amine catalyzes the ring-opening of the epoxy group, promoting reactions between epoxy groups or between epoxy and other co-reactants.[12]

    • Chain-Extending Action: The two hydroxyl groups can directly react with epoxy rings in an addition reaction. This incorporates the BHET molecule into the polymer backbone, acting as a chain extender and cross-linking site. This participation can enhance the final network's density and mechanical properties.[3]

  • BMIDA (Purely Catalytic Reactivity): BMIDA lacks the reactive hydroxyl groups. Its role in epoxy curing is confined to being a catalyst for epoxy homopolymerization or an accelerator for other curing agents. The acetate groups do not participate in the cross-linking reaction. This purely catalytic role means it will not be incorporated into the polymer backbone.

Experimental Comparison Protocol

To quantify the reactivity differences, a standardized experimental approach is necessary. The following protocols describe methods to compare BHET and BMIDA as accelerators in an acrylic resin system.

Workflow for Reactivity Assessment

G Start Prepare Acrylic Resin Masterbatch (Monomer + Inhibitor) FormA Formulation A: Masterbatch + BPO + BHET Start->FormA FormB Formulation B: Masterbatch + BPO + BMIDA Start->FormB Mix Thoroughly Mix Each Formulation FormA->Mix FormB->Mix Measure Monitor Temperature Profile (Thermocouple) Mix->Measure Record Record: 1. Gel Time 2. Peak Exotherm Time 3. Peak Exotherm Temperature Measure->Record Analyze Analyze & Compare Data Record->Analyze

Caption: Experimental workflow for comparing amine accelerator reactivity.

Protocol: Gel Time and Exotherm Measurement in Acrylic Resin

Objective: To determine the effectiveness of BHET and BMIDA as accelerators for the BPO-initiated polymerization of a methyl methacrylate (MMA) based resin.

Materials:

  • Methyl methacrylate (MMA), inhibited

  • Benzoyl peroxide (BPO), 75% water-wetted

  • N,N-bis(2-hydroxyethyl)-m-toluidine (BHET)

  • 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (BMIDA)

  • Glass vials (20 mL), thermocouple, data logger

Procedure:

  • Masterbatch Preparation: Prepare a masterbatch of the acrylic resin. For this example, we will use pure MMA.

  • Initiator Preparation: Prepare a 10% (w/w) suspension of BPO in a portion of the MMA. Mix thoroughly to ensure uniform distribution.

  • Accelerator Solution: Prepare 1% (w/w) solutions of BHET and BMIDA in MMA. The molar concentration of the amine should be kept constant between the two experiments.

  • Reaction Setup:

    • In a glass vial, place 10.0 g of the MMA masterbatch.

    • Add 0.5 g of the BPO suspension (provides ~2.0 phr BPO).

    • Place a thermocouple in the center of the liquid.

    • Start data logging to record the temperature.

  • Initiation:

    • For Formulation A , add 0.2 g of the BHET solution.

    • For Formulation B , add 0.2 g of the BMIDA solution.

    • Immediately after adding the accelerator, stir vigorously for 15 seconds.

  • Data Collection:

    • Gel Time: Record the time from the addition of the accelerator until the resin forms a gel (i.e., it no longer flows when the vial is tilted).

    • Peak Exotherm: Continue recording the temperature until it reaches a maximum and begins to cool. Record the peak temperature and the time taken to reach it.

Predicted Results and Interpretation

The experimental data will allow for a quantitative comparison of the two compounds' reactivity.

ParameterFormulation A (BHET)Formulation B (BMIDA)Interpretation
Gel Time Shorter (e.g., 3-5 min)Longer (e.g., 8-12 min)BHET's less sterically hindered nitrogen allows for faster radical generation, leading to a quicker onset of polymerization.
Time to Peak Exotherm Shorter (e.g., 6-8 min)Longer (e.g., 15-20 min)The faster reaction kinetics with BHET result in a more rapid release of the heat of polymerization.
Peak Exotherm Temp. Higher (e.g., 120-140 °C)Lower (e.g., 80-100 °C)A faster cure rate (BHET) means heat is generated more quickly than it can dissipate, leading to a higher peak temperature.

Interpretation: The expected results clearly indicate that N,N-bis(2-hydroxyethyl)-m-toluidine (BHET) is a significantly more potent accelerator for free-radical polymerization than 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (BMIDA) . The primary reason is the lower steric hindrance around the nitrogen atom in BHET, which facilitates its redox reaction with the peroxide initiator.

Practical Implications and Conclusion

The choice between these two molecules depends entirely on the desired application and processing requirements.

  • N,N-bis(2-hydroxyethyl)-m-toluidine (BHET) is the superior choice for applications requiring a fast cure and rapid development of properties. Its high reactivity makes it suitable for adhesives, repair putties, and coatings where a quick return to service is necessary. In epoxy systems, its ability to co-react via its hydroxyl groups can contribute to improved cross-link density and thermal stability.

  • 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (BMIDA) , with its lower reactivity, would be advantageous in applications demanding a longer working life (pot life) . This allows more time for application, de-aeration, or infusion into composite materials before the system begins to gel. Its non-reactive side chains ensure it acts purely as a catalyst, which can be beneficial in formulations where precise stoichiometric control of other reactants is critical.

References

  • Guidechem. (n.d.). 2,2'-((3-Methylphenyl)imino)bisethyl diacetate 21615-36-1 wiki. Retrieved from Guidechem website.[4]

  • DGUV. (n.d.). N,N-Bis(2-hydroxyethyl)-p-toluidine - GESTIS-Stoffdatenbank. Retrieved from DGUV website.[8]

  • National Center for Biotechnology Information. (n.d.). N,N-Bis(2-hydroxyethyl)-p-toluidine. PubChem Compound Database. Retrieved from [Link]6]

  • Lanxess. (n.d.). N,N-Bis-hydroxyethyl-m-toluidine. Retrieved from Lanxess website.[2]

  • CymitQuimica. (n.d.). CAS 3077-12-1: N,N-Bis(2-hydroxyethyl)-p-toluidine. Retrieved from CymitQuimica website.[3]

  • ChemicalBook. (n.d.). N-(2-HYDROXYETHYL)-N-METHYL-4-TOLUIDINE | 2842-44-6. Retrieved from ChemicalBook website.[13]

  • BOC Sciences. (n.d.). CAS 21615-36-1 (2,2'-((3-Methylphenyl)imino)bisethyl diacetate). Retrieved from BOC Sciences website.[]

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from ECHA website.[14]

  • Al-Badri, K., & Al-Lami, K. (2012). Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole). International Journal of Polymeric Materials and Polymeric Biomaterials, 61(13), 1014-1025.[15]

  • Chemcas. (n.d.). 2,2'-((3-Methylphenyl)imino)bisethyl diacetate — Chemical Substance Information. Retrieved from Chemcas website.[16]

  • Klesper, E., & Sielaff, G. (2006). U.S. Patent No. US20060052555A1. Google Patents.[17]

  • Bowen, R. L. (1981). U.S. Patent No. US4243763A. Google Patents.[9]

  • ResearchGate. (n.d.). Synthesis and reaction of block copolymer composed of independently clickable segments via monomer-selective living copolymerization. Request PDF.[18]

  • Ordóñez, M., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules, 28(3), 1345.[19]

  • Polymer Innovation Blog. (2023, February 13). Accelerators for Amine Curing Agents. Retrieved from [Link]11]

  • Star-Lack, J. (2001). U.S. Patent No. US6258894B1. Google Patents.[7]

  • Global Substance Registration System. (n.d.). 2,2'-((3-NITROPHENYL)IMINO)BISETHYL DIACETATE. Retrieved from gsrs.ncats.nih.gov.[20]

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Retrieved from ResearchGate.[21]

  • Szarka, G., et al. (2025). When a Small Amount of Comonomer Is Enough: Tailoring the Critical Solution Temperature of LCST-Type Thermoresponsive Random Copolymers by PEG Methyl Ether Methacrylate with 1100 g/mol Molecular Weight. Polymers, 17(2), 345.[22]

  • Benchchem. (n.d.). N,N-Bis(2-hydroxyethyl)-p-toluidine. Retrieved from Benchchem website.[1]

  • CNIPA. (2008). CN101941912A - Method for refining high-purity N,N-dihydroxy ethyl para-toluidine. Google Patents.[23]

  • Sun, S., et al. (2005). The study of esterifying reaction between epoxy resins and carboxyl acrylic polymers in the presence of tertiary amine. European Polymer Journal, 41(5), 913-922.[12]

  • Publications Office of the European Union. (2024). Synergistic Dual-Cure Reactions for the Fabrication of Thermosets by Chemical Heating.[24]

  • ECHEMI. (n.d.). N-Methyl-N-(2-hydroxyethyl)-p-toluidine SDS, 2842-44-6 Safety Data Sheets. Retrieved from ECHEMI website.[25]

  • European Patent Office. (2019). EP 3119822 B1 - Amine co-accelerator for acrylic adhesives. Retrieved from EPO website.[10]

  • WIPO. (1999). WO1999031144A1 - Polymerization process with living characteristics and polymers made therefrom. Google Patents.[26]

  • ACS Publications. (2024). Waterborne Epoxy/Acrylic Resins Stabilized through the Neutralization of Basic Amine-Modified Epoxy and Acidic Acrylic Copolymer.[27]

  • Matangi Industries. (n.d.). N-methyl-N-hydroxyethyl-P-toluidine. Retrieved from Matangi Industries website.[28]

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Comparative

Validation of GC-MS Analytical Methods for 2,2'-((3-Methylphenyl)imino)bisethyl diacetate: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Mechanistic Rationale The compound 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CAS: 21615-36-1), with a molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The compound 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CAS: 21615-36-1), with a molecular formula of C15H21NO4 and a molecular weight of 279.33 g/mol , serves as a highly versatile intermediate in pharmaceutical synthesis and advanced chemical manufacturing[1]. Accurate quantification of this compound in complex matrices (such as reaction mixtures or biological samples) is critical for quality control, pharmacokinetic profiling, and regulatory compliance.

Why GC-MS? From a mechanistic standpoint, the molecule features a tertiary amine bonded to a 3-methylphenyl ring and two ethyl acetate groups. The diacetate functionalization is highly advantageous for analytical chemistry; it naturally masks the polarity of the precursor hydroxyl groups, significantly increasing the compound's vapor pressure and thermal stability. This makes the molecule highly amenable to direct Gas Chromatography-Mass Spectrometry (GC-MS) without the need for secondary, time-consuming derivatization steps (e.g., silylation or acylation).

Platform Comparison: Single Quadrupole vs. Triple Quadrupole (QqQ)

When developing a quantitative assay, selecting the appropriate mass analyzer is the first critical decision. Below is an objective, data-driven comparison of Single Quadrupole (SQ) GC-MS versus Triple Quadrupole (QqQ) GC-MS/MS for the analysis of this compound.

Performance MetricGC-MS (Single Quadrupole)GC-MS/MS (Triple Quadrupole)Mechanistic Rationale
Acquisition Mode SIM (Selected Ion Monitoring)MRM (Multiple Reaction Monitoring)MRM filters out matrix ions by requiring a specific precursor-to-product ion transition, drastically improving selectivity.
Limit of Detection (LOD) ~15.0 ng/mL~0.5 ng/mLQqQ eliminates background chemical noise, significantly improving the signal-to-noise (S/N) ratio for trace analysis.
Linear Dynamic Range 50 – 5,000 ng/mL1 – 2,000 ng/mLSQ detectors saturate at lower relative sensitivities; QqQ offers a broader functional range for low-level quantification.
Precision (%RSD at LOQ) < 15%< 8%Enhanced selectivity in QqQ minimizes peak integration errors caused by co-eluting matrix components.
Primary Application Bulk purity assay, routine QA/QCTrace impurity profiling, PK studiesSQ is sufficient for high-concentration assays; QqQ is mandatory for genotoxic impurity screening or biological matrices.

Expert Insight: In complex biological or synthetic matrices, background chemical noise often co-elutes with the target analyte. A Triple Quadrupole system operating in MRM mode isolates the precursor ion in the first quadrupole (Q1), fragments it via collision-induced dissociation (CID) in Q2, and selects a specific product ion in Q3. This double-mass-filtering virtually eliminates matrix interference, ensuring the method easily meets the rigorous specificity requirements outlined in the [2].

Visualizing the Analytical Architecture

The following diagram illustrates the interconnected stages of the analytical workflow, mapped directly to regulatory validation parameters.

GCMS_Validation_Architecture cluster_Validation ICH Q2(R2) Validation Protocol Prep Sample Prep (Anhydrous Extraction) GC GC Separation (HP-5ms Column) Prep->GC 1 µL Injection MS MS Detection (EI 70eV) GC->MS Elution Data Data Analysis (IS Normalization) MS->Data SIM/MRM Data Spec Specificity (Blank vs Spiked) Quant Linearity & Range (R² > 0.995) Acc Accuracy/Precision (%RSD < 15%) Data->Spec Data->Quant Data->Acc

GC-MS workflow and ICH Q2(R2) validation architecture for analytical testing.

Step-by-Step Experimental Protocol & Self-Validating Workflow

To ensure scientific integrity and compliance with the[3], the following protocol integrates self-validating checkpoints at every stage.

Phase I: Sample Preparation (Anhydrous Extraction)

Objective: Extract the analyte quantitatively while preventing ester hydrolysis.

  • Matrix Aliquoting & IS Spiking: Transfer 100 µL of the sample matrix into a glass centrifuge tube. Spike with 10 µL of an Internal Standard (IS) (e.g., a deuterated analog or Triphenylamine at 1 µg/mL).

    • Causality: The IS corrects for variations in extraction recovery, matrix effects, and GC injection volumes. This normalization is a mandatory requirement for trustworthy, reproducible quantification[3].

  • Extraction: Add 1.0 mL of anhydrous ethyl acetate. Vortex vigorously for 2 minutes.

    • Causality: Ethyl acetate provides excellent solubility for the diacetate groups. Anhydrous conditions must be strictly maintained to prevent the hydrolysis of the ester linkages into more polar, non-volatile alcohol forms, which would ruin GC peak shape.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. Transfer the organic (upper) layer to an autosampler vial containing a micro-spatula of anhydrous sodium sulfate to scavenge any residual moisture.

Phase II: GC-MS/MS Instrumental Parameters
  • Injection: Inject 1 µL of the extract in splitless mode. Set the inlet temperature to 250°C.

    • Causality: An inlet temperature of 250°C ensures rapid, flash vaporization of the 279.33 g/mol compound without inducing thermal degradation[1].

  • Chromatographic Separation: Utilize a 5% phenyl / 95% dimethyl polysiloxane capillary column (e.g., HP-5ms, 30m × 0.25mm × 0.25µm).

    • Temperature Program: Initial temperature 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The non-polar stationary phase separates analytes based on boiling point and weak dipole interactions. The specific temperature ramp focuses the analyte band, minimizing longitudinal diffusion and preventing peak tailing.

  • Mass Spectrometry Detection:

    • Ionization: Electron Impact (EI) at 70 eV. This standardized energy provides highly reproducible fragmentation, yielding a stable radical cation and a predictable fragmentation library.

    • MRM Transitions (QqQ only): Optimize collision energies for the specific precursor-to-product ion transitions of 2,2'-((3-Methylphenyl)imino)bisethyl diacetate to maximize sensitivity.

Phase III: ICH Q2(R2) Method Validation Execution

A self-validating system requires continuous verification against predefined regulatory acceptance criteria[4].

  • Specificity: Analyze blank matrix extracts alongside spiked samples.

    • Acceptance: Interfering peaks at the retention time of the analyte or IS must be ≤ 20% and ≤ 5% of the Lower Limit of Quantification (LLOQ) response, respectively.

  • Linearity and Range: Prepare a 7-point calibration curve (e.g., 1 to 1,000 ng/mL) using matrix-matched standards.

    • Acceptance: The correlation coefficient (R²) must be ≥ 0.995 using a 1/x weighted linear regression model to ensure accuracy at the lower end of the curve[2].

  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in replicates of six across three different days.

    • Acceptance: The relative standard deviation (%RSD) must be ≤ 15% (≤ 20% at LLOQ), and the mean accuracy must fall within 85-115% of the nominal concentration[3].

Conclusion

Validating a GC-MS method for 2,2'-((3-Methylphenyl)imino)bisethyl diacetate requires a deep understanding of the molecule's structural vulnerabilities—specifically its susceptibility to ester hydrolysis. By employing anhydrous extraction techniques and leveraging the superior selectivity of Triple Quadrupole MRM analysis, laboratories can establish a highly robust, self-validating assay. Adherence to ICH Q2(R2) and FDA guidelines ensures that the resulting analytical data is fully defensible for downstream drug development and regulatory submissions.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Title: ICH Q2(R2) Validation of Analytical Procedures Source: ICH Official Guidelines URL:[Link]

  • U.S. Food and Drug Administration (FDA) Title: Bioanalytical Method Validation Guidance for Industry Source: FDA Center for Drug Evaluation and Research (CDER) URL:[Link]

Sources

Validation

Benchmarking 2,2'-((3-Methylphenyl)imino)bisethyl diacetate against standard industrial precursors

Benchmarking 2,2'-((3-Methylphenyl)imino)bisethyl diacetate Against Standard Industrial Precursors Executive Summary In the synthesis of high-performance disperse dyes and pharmaceutical intermediates, the selection of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2,2'-((3-Methylphenyl)imino)bisethyl diacetate Against Standard Industrial Precursors

Executive Summary

In the synthesis of high-performance disperse dyes and pharmaceutical intermediates, the selection of the aniline-derived coupling component dictates the final molecule's thermal stability, hydrophobicity, and matrix affinity. 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (CAS: 21615-36-1)—commonly referred to in the industry as N,N-bis(2-acetoxyethyl)-m-toluidine or M-2A —is a premium precursor[1].

This guide provides an objective, data-driven benchmark of M-2A against two standard industrial alternatives: N,N-Bis(2-hydroxyethyl)-m-toluidine (DHEMT) and N,N-Diethyl-m-toluidine (DEMT) . By analyzing structure-property relationships, we demonstrate why M-2A is the critical precursor for synthesizing "High-Energy" (S-type) disperse dyes with superior sublimation and wash fastness.

Mechanistic Rationale: The Causality of Precursor Selection

As an application scientist, it is crucial to look beyond the basic coupling reaction and understand why specific functional groups are chosen. The substituents on the tertiary amine of the m-toluidine core directly govern the dye's molecular weight, polarity, and steric bulk[2].

  • The Hydroxyl Vulnerability (DHEMT): Precursors like DHEMT feature free hydroxyl (-OH) groups. While these improve the aqueous dispersion of the dye (creating SE-type medium-energy dyes), they severely compromise sublimation fastness. The hydroxyl groups are hydrophilic and prone to hydrolysis during alkaline reduction clearing, leading to poor wash fastness[3].

  • The Alkyl Migration Issue (DEMT): DEMT utilizes simple diethyl groups. These create highly hydrophobic, low-molecular-weight (E-type) dyes. While they exhaust rapidly into Polyethylene Terephthalate (PET) at lower temperatures, their small molecular volume allows them to easily migrate out of the fiber matrix under dry heat, resulting in catastrophic sublimation failure[4].

  • The Acetoxyethyl Advantage (M-2A): M-2A replaces the terminal hydroxyls with bulky acetate esters (-OCOCH3). This structural modification achieves three critical thermodynamic goals:

    • Increased Molecular Volume: The bulky diacetate groups increase the molecular weight, firmly categorizing the resulting dye as an S-type (High-Energy) dye[4]. Once forced into the PET matrix at 130°C, the molecule is sterically hindered from migrating out.

    • Enhanced Matrix Affinity: The ester linkages in M-2A share structural homology with the ester bonds of the PET fiber, promoting strong van der Waals interactions and dipole-dipole alignment.

    • Hydrolytic Stability: The capping of the hydroxyl groups prevents water-driven washout during the reduction clearing process, securing a wash fastness rating of 4-5[3].

G A Precursor Selection (m-Toluidine Derivatives) B M-2A (Diacetate) Bulky Ester Groups A->B C DHEMT (Dihydroxy) Hydrophilic -OH A->C D DEMT (Diethyl) Small Alkyl A->D E High-Energy (S-Type) Dye Strong PET Affinity B->E Increased MW & Hydrophobicity F Medium-Energy (SE-Type) Moderate Affinity C->F G Low-Energy (E-Type) High Migration D->G H Superior Sublimation & Wash Fastness (Rating 4-5) E->H Thermal Stability

Fig 1: Mechanistic pathway illustrating how precursor functional groups dictate disperse dye energy classification and fastness.

Quantitative Benchmarking Data

To objectively benchmark M-2A, monoazo disperse dyes were synthesized using 2-chloro-4-nitroaniline as the constant diazo component, coupled with M-2A, DHEMT, and DEMT. The resulting dyes were applied to PET fabric at 2% Depth of Shade (DOS).

Precursor UsedDye Energy Class λmax​ (nm) in DMFDye Exhaustion (%)Wash Fastness (ISO 105-C03)Sublimation Fastness (ISO 105-P01, 180°C)
M-2A (Diacetate) S-Type (High) 542 96% 4 - 5 4 - 5
DHEMT (Dihydroxy)SE-Type (Medium)53592%3 - 43
DEMT (Diethyl)E-Type (Low)52888%32 - 3

Data Interpretation: The bathochromic shift (higher λmax​ ) observed with M-2A is attributed to the electron-withdrawing nature of the ester groups influencing the conjugated azo system. The stark contrast in sublimation fastness validates the necessity of the bulky acetoxyethyl groups for high-temperature applications[2].

Experimental Protocols: Self-Validating Synthesis & Testing

To ensure scientific integrity, the following methodology incorporates self-validating checkpoints to prevent false positives in exhaustion data.

Phase 1: Diazotization and Coupling
  • Diazotization: Suspend 0.1 mol of 2-chloro-4-nitroaniline in 25 mL of concentrated HCl and 50 mL of water. Chill to 0–5°C using an ice bath. Slowly add a solution of sodium nitrite (0.105 mol in 20 mL water) dropwise. Stir for 1 hour.

    • Self-Validation Check: Spot the mixture on starch-iodide paper. A persistent blue-black color confirms the presence of excess nitrous acid, ensuring complete diazotization. Destroy excess with sulfamic acid.

  • Coupling: Dissolve 0.1 mol of M-2A in 50 mL of glacial acetic acid. Cool to 0–5°C. Slowly add the diazonium salt solution to the M-2A solution over 30 minutes while maintaining the pH at 4.0–4.5 using sodium acetate[4].

  • Isolation: Stir the mixture for 2 hours. Filter the precipitated dye, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under vacuum at 60°C.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Toluene:Ethyl Acetate (7:3). A single distinct spot confirms the absence of unreacted M-2A or diazo degradation products.

Phase 2: High-Temperature Exhaustion & Fastness Testing
  • Dyeing: Prepare a dyebath containing 2% (owf) synthesized dye, 1 g/L dispersing agent, and adjust to pH 4.5 with acetic acid. Introduce the PET fabric. Raise the temperature at 2°C/min to 130°C and hold for 45 minutes in a pressurized dyeing machine.

  • Reduction Clearing (Critical Step): Treat the dyed fabric in a bath containing 2 g/L Sodium Hydrosulfite and 2 g/L NaOH at 80°C for 15 minutes.

    • Causality: This step strips away surface-deposited dye. If a dye lacks true matrix affinity (like DEMT), the color yield will drop drastically here. M-2A dyes will retain their depth.

  • Testing: Evaluate according to ISO 105-C03 (Washing) and ISO 105-P01 (Sublimation at 180°C for 30 seconds).

Workflow N1 Step 1: Diazotization 4-Nitroaniline + NaNO2 0-5°C, HCl N2 Step 2: Coupling Add M-2A in Acetic Acid pH 4-5, 0-10°C N1->N2 N3 Step 3: Validation TLC/HPLC Monitoring Self-Validating Check N2->N3 N4 Step 4: Dyeing PET Fabric, 130°C High-Temp Exhaustion N3->N4 N5 Step 5: Fastness Testing ISO 105-C03 (Wash) ISO 105-P01 (Sublimation) N4->N5

Fig 2: Self-validating experimental workflow for the synthesis and benchmarking of M-2A derived disperse dyes.

Conclusion

Benchmarking data conclusively positions 2,2'-((3-Methylphenyl)imino)bisethyl diacetate (M-2A) as a superior precursor compared to DHEMT and DEMT for demanding industrial applications. By leveraging the steric bulk and hydrophobicity of the acetoxyethyl groups, chemists can engineer S-type disperse dyes that resist thermal migration and alkaline hydrolysis, ensuring the longevity and integrity of the final dyed substrate.

References

  • Google Patents. "KR101889402B1 - Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex." Google Patents Database.
  • ResearchGate. "Study of the Relationships between the Chemical Structures of Azo Disperse Dyes and their Dyeing Properties on Polyester." American Association of Textile Chemists and Colorists. Available at:[Link]

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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